molecular formula C24H35ClN2O4 B15606037 BMS-457

BMS-457

货号: B15606037
分子量: 451.0 g/mol
InChI 键: WIHIXSCKSFSENF-YBNJHJSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-457 is a useful research compound. Its molecular formula is C24H35ClN2O4 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H35ClN2O4

分子量

451.0 g/mol

IUPAC 名称

trans-(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide

InChI

InChI=1S/C24H35ClN2O4/c1-15(2)20(26-21(29)16-5-10-19(28)13-16)22(30)27-12-11-24(31,23(3,4)14-27)17-6-8-18(25)9-7-17/h6-9,15-16,19-20,28,31H,5,10-14H2,1-4H3,(H,26,29)/t16-,19-,20-,24+/m1/s1

InChI 键

WIHIXSCKSFSENF-YBNJHJSASA-N

产品来源

United States

Foundational & Exploratory

BMS-457: A Technical Guide to its Mechanism of Action in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a key mediator in the inflammatory response, primarily through its role in the recruitment of leukocytes, such as monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, this compound offers a targeted therapeutic approach for a variety of inflammatory conditions, with a particular focus on rheumatoid arthritis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in preclinical inflammatory models, including available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: CCR1 Antagonism

This compound exerts its anti-inflammatory effects by specifically binding to CCR1, a G protein-coupled receptor (GPCR), and preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades that are crucial for the migration and activation of inflammatory cells.

CCR1 Signaling Pathway

The binding of chemokine ligands, such as MIP-1α (macrophage inflammatory protein-1α) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), to CCR1 on the surface of immune cells, particularly monocytes and macrophages, initiates a signaling cascade. This process is central to the inflammatory response. The pathway, as understood from available literature, is depicted below.

CCR1_Signaling_Pathway CCR1 Signaling Pathway in Monocytes/Macrophages cluster_downstream Downstream Effects Ligand Chemokine Ligands (e.g., MIP-1α, RANTES) CCR1 CCR1 Receptor Ligand->CCR1 Binds G_protein Heterotrimeric G protein (Gi/o) CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Adhesion Cell Adhesion (Integrin Activation) PKC->Adhesion Inflammatory_Genes Pro-inflammatory Gene Expression PKC->Inflammatory_Genes Chemotaxis Chemotaxis Actin->Chemotaxis Adhesion->Chemotaxis

Caption: CCR1 signaling cascade initiated by chemokine binding, leading to leukocyte chemotaxis and inflammation. This compound blocks this pathway at the receptor level.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: CCR1 Binding Affinity

CompoundAssayIC50 (nM)
This compoundCCR1 Binding0.8

Table 2: Inhibition of Chemotaxis

CompoundLigandCell TypeIC50 (nM)
This compoundMIP-1αNot Specified2.1
This compoundLeukotactin-1Not Specified4.4
This compoundRANTESNot Specified1.0
This compoundMPIF-1Not Specified2.7
This compoundHCC-1Not Specified4.0

Table 3: Inhibition of CD11b Upregulation

CompoundLigandAssayIC50 (nM)
This compoundMIP-1αWhole Blood CD11b Upregulation46
This compoundLKN-1Whole Blood CD11b Upregulation54

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the anti-inflammatory activity of this compound are provided below. While the specific protocols for this compound are not publicly available, the following represent standard methodologies for these assays.

Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow start Start prep_cells Prepare Cell Suspension (e.g., THP-1 monocytes) start->prep_cells prep_plate Prepare Boyden Chamber Plate (Lower wells: Chemoattractant ± this compound) (Upper wells: Cell suspension) prep_cells->prep_plate incubate Incubate (Allow cell migration) prep_plate->incubate remove_cells Remove Non-migrated Cells (from top of the membrane) incubate->remove_cells stain_cells Fix and Stain Migrated Cells (on the bottom of the membrane) remove_cells->stain_cells quantify Quantify Migrated Cells (Microscopy and cell counting) stain_cells->quantify end End quantify->end

Caption: A generalized workflow for a Boyden chamber chemotaxis assay to evaluate the inhibitory effect of this compound.

Methodology:

  • Cell Culture: THP-1 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Assay Setup:

    • A Boyden chamber apparatus with a polycarbonate membrane (typically 5 µm pore size) is used.

    • The lower chamber is filled with assay medium containing the chemoattractant (e.g., MIP-1α) at a predetermined optimal concentration, along with varying concentrations of this compound or vehicle control.

    • THP-1 cells are harvested, washed, and resuspended in assay medium. A defined number of cells (e.g., 1 x 10^6 cells/mL) is added to the upper chamber.

  • Incubation: The plate is incubated for a specific period (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Cell Staining and Quantification:

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The membrane is fixed and stained (e.g., with Diff-Quik stain).

    • The number of cells that have migrated to the lower surface of the membrane is counted in several high-power fields under a microscope.

  • Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.

CD11b Upregulation Assay (Whole Blood Flow Cytometry)

This assay measures the ability of a compound to inhibit the activation-induced expression of the integrin CD11b on the surface of leukocytes in whole blood.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation and Inhibition:

    • Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes) at 37°C.

    • The blood is then stimulated with a CCR1 ligand (e.g., MIP-1α) to induce leukocyte activation and CD11b upregulation. A negative control (unstimulated) is also included.

  • Immunostaining:

    • Following stimulation, the samples are stained with fluorescently labeled monoclonal antibodies against CD11b and a leukocyte-specific marker (e.g., CD45 or CD14 for monocytes, CD16 for neutrophils).

    • Erythrocytes are lysed using a lysis buffer.

  • Flow Cytometry:

    • The samples are analyzed on a flow cytometer.

    • Leukocyte populations (e.g., monocytes, neutrophils) are identified based on their light scatter properties and the expression of specific cell surface markers.

    • The mean fluorescence intensity (MFI) of CD11b staining on the target cell population is measured.

  • Data Analysis: The percentage of inhibition of CD11b upregulation by this compound is calculated based on the reduction in MFI compared to the stimulated vehicle control. IC50 values are then determined.

In Vivo Inflammatory Models

While specific in vivo data for this compound is not publicly available in the searched literature, the compound was identified as a preclinical candidate for rheumatoid arthritis.[3] The collagen-induced arthritis (CIA) model in rodents is a standard and highly relevant model for evaluating the efficacy of potential anti-arthritic drugs.

Collagen-Induced Arthritis (CIA) Model

The CIA model mimics many of the pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.

General Protocol:

  • Immunization:

    • Rodents (typically DBA/1 mice or Lewis rats) are immunized with an emulsion of type II collagen and complete Freund's adjuvant (CFA) at the base of the tail.

    • A booster injection of type II collagen in incomplete Freund's adjuvant (IFA) is administered 21 days after the primary immunization.

  • Disease Development and Assessment:

    • The onset of arthritis typically occurs 3-4 weeks after the primary immunization.

    • Disease progression is monitored by scoring the severity of paw swelling and inflammation. Clinical scores are assigned based on the degree of erythema and edema in each paw.

  • Treatment:

    • Once arthritis is established, animals are treated with this compound or a vehicle control, typically via oral gavage, on a daily basis.

  • Outcome Measures:

    • Clinical scores are recorded regularly throughout the treatment period.

    • At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Levels of inflammatory cytokines and biomarkers in the serum and joint tissue can also be measured.

Conclusion

This compound is a potent and selective CCR1 antagonist that demonstrates significant inhibitory activity in in vitro models of inflammation. By blocking the CCR1 signaling pathway, this compound effectively reduces leukocyte chemotaxis and activation, key processes in the pathogenesis of inflammatory diseases such as rheumatoid arthritis. While detailed in vivo efficacy data and specific experimental protocols from the primary literature were not accessible for this review, the available information strongly supports the continued investigation of this compound and other CCR1 antagonists as promising therapeutic agents for inflammatory disorders. Further disclosure of preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of this compound.

Disclaimer: This document is based on publicly available information. The full text of the primary publication detailing the discovery and preclinical development of this compound was not accessible, which may limit the specificity of the experimental protocols and the availability of in vivo data presented herein.

References

In-Depth Technical Guide: BMS-457 as a Selective CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of inflammatory leukocytes, such as monocytes and neutrophils, to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases, particularly rheumatoid arthritis, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.

Chemical Properties

PropertyValue
Chemical Formula C24H35ClN2O4[3]
Molecular Weight 450.99 g/mol [3]
CAS Number 946594-19-0[3]

Mechanism of Action

This compound functions as a selective antagonist of CCR1, exhibiting high binding affinity for the receptor.[1] By binding to CCR1, this compound prevents the interaction of the receptor with its cognate chemokines, such as CCL3 (MIP-1α), CCL5 (RANTES), and others.[1] This blockade inhibits the downstream signaling cascades that lead to leukocyte chemotaxis and activation. The precise binding site and whether this compound acts as a competitive or allosteric antagonist have not been definitively elucidated in the public domain.

CCR1 Signaling Pathway

CCR1 is coupled to the Gi family of G proteins. Upon chemokine binding, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Both Gαi and Gβγ subunits can activate various downstream effector molecules, including phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately culminate in cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Chemotaxis Chemotaxis & Inflammatory Response Ca_release->Chemotaxis PKC->Chemotaxis

Caption: CCR1 Signaling Pathway and Inhibition by this compound

Quantitative In Vitro Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: CCR1 Binding Affinity
ParameterValue
IC50 0.8 nM[1]
Selectivity >1,000-fold vs. other CC family receptors[1]
Table 2: Inhibition of Chemokine-Induced Chemotaxis
LigandIC50
MIP-1α (CCL3) 2.1 nM[1]
Leukotactin-1 (CCL15) 4.4 nM[1]
RANTES (CCL5) 1.0 nM[1]
MPIF-1 (CCL23) 2.7 nM[1]
HCC-1 (CCL14) 4.0 nM[1]
Table 3: Inhibition of Ligand-Stimulated CD11b Upregulation in Whole Blood
LigandIC50
MIP-1α (CCL3) 46 nM[1]
LKN-1 (CCL15) 54 nM[1]

Experimental Protocols

CCR1 Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to the CCR1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CCR1 Incubate Incubate membranes, radioligand, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., ¹²⁵I-CCL5) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Wash Wash filters Filtration->Wash Scintillation Measure radioactivity using a scintillation counter Wash->Scintillation Analysis Calculate IC50 value Scintillation->Analysis

Caption: Workflow for a CCR1 Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add:

    • Cell membranes

    • Radiolabeled CCR1 ligand (e.g., [125I]-CCL5) at a concentration near its Kd.

    • Varying concentrations of this compound or vehicle control.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate, which traps the cell membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Chemotaxis Assay

This protocol describes a common method to assess the ability of this compound to inhibit chemokine-induced cell migration.

Methodology:

  • Cell Preparation: A CCR1-expressing cell line (e.g., THP-1 monocytes) or primary human monocytes are washed and resuspended in assay medium.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size) is used.

    • The lower chamber is filled with assay medium containing a CCR1 chemokine (e.g., CCL3) at a concentration that induces maximal chemotaxis.

    • The upper chamber is seeded with the prepared cells, which have been pre-incubated with various concentrations of this compound or vehicle control.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Cell Staining and Quantification:

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface of the membrane are fixed and stained with a suitable dye (e.g., DAPI or Crystal Violet).

    • The number of migrated cells is quantified by microscopy and image analysis.

  • Data Analysis: The data are expressed as the percentage of inhibition of cell migration at each concentration of this compound, and the IC50 value is calculated.

CD11b Upregulation Assay

This protocol outlines a flow cytometry-based method to measure the effect of this compound on the activation-induced expression of the integrin CD11b on the surface of neutrophils.

Methodology:

  • Blood Collection: Fresh human whole blood is collected in heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.

  • Cell Stimulation: The blood samples are stimulated with a CCR1 ligand (e.g., CCL3) to induce neutrophil activation and CD11b upregulation. An unstimulated control is also included.

  • Antibody Staining: The samples are stained with a fluorescently labeled anti-CD11b antibody and an antibody to identify neutrophils (e.g., anti-CD16).

  • Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

  • Flow Cytometry: The samples are acquired on a flow cytometer. Neutrophils are identified based on their light scatter properties and CD16 expression. The mean fluorescence intensity (MFI) of CD11b on the neutrophil population is measured.

  • Data Analysis: The increase in CD11b MFI upon stimulation is calculated, and the inhibitory effect of this compound at each concentration is determined. The IC50 value is then calculated.

In Vivo Pharmacology

This compound has been investigated as a potential therapeutic for rheumatoid arthritis.[4] The following describes a representative preclinical model used to evaluate its in vivo efficacy.

Rat Collagen-Induced Arthritis (CIA) Model

The CIA model in rats is a widely used and well-characterized model of human rheumatoid arthritis.

Methodology:

  • Induction of Arthritis:

    • Male Lewis rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is typically given 7-10 days after the primary immunization to enhance the arthritic response.

  • Treatment:

    • Treatment with this compound or vehicle control is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).

    • This compound is typically administered orally once or twice daily. The specific dosage would be determined by pharmacokinetic and dose-ranging studies.

  • Efficacy Assessment:

    • Clinical Scoring: The severity of arthritis in each paw is assessed visually and assigned a clinical score based on the degree of erythema, swelling, and ankylosis.

    • Paw Volume Measurement: Paw swelling is quantified by measuring the volume of the hind paws using a plethysmometer.

    • Histopathology: At the end of the study, the joints are collected, fixed, and processed for histological examination. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and chemokines.

Logical Relationship of this compound to CCR1

The following diagram illustrates the logical relationship between this compound and its target, CCR1, in the context of inhibiting the inflammatory cascade.

Logical_Relationship BMS457 This compound CCR1 CCR1 Receptor BMS457->CCR1 Antagonizes Signaling Intracellular Signaling (Gαi, Ca²⁺, etc.) CCR1->Signaling Initiates Chemokine Chemokine Ligands (CCL3, CCL5, etc.) Chemokine->CCR1 Activates Cell_Response Cellular Response (Chemotaxis, Activation) Signaling->Cell_Response Leads to Inflammation Inflammation (e.g., Rheumatoid Arthritis) Cell_Response->Inflammation Contributes to

References

The Discovery and Development of BMS-457: A Potent and Selective CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), a key mediator in inflammatory responses. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. The development of this compound addressed key challenges in drug design, including pregnane (B1235032) X receptor (PXR) activation and metabolic stability, to produce a promising preclinical candidate for the treatment of rheumatoid arthritis. This document details the mechanism of action, experimental protocols, and available preclinical data for this compound, offering valuable insights for researchers in the field of immunology and drug discovery.

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. Its activation by various chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, most notably rheumatoid arthritis. The development of small molecule antagonists for CCR1 has therefore been a significant focus of pharmaceutical research.

This compound emerged from a discovery program aimed at identifying potent and selective CCR1 antagonists with favorable drug-like properties. Early lead compounds in this class, while demonstrating high affinity for CCR1, were hampered by off-target effects, such as activation of the pregnane X receptor (PXR), and poor metabolic stability. The development of this compound successfully mitigated these liabilities, resulting in a preclinical candidate with a promising profile for further investigation.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR1 receptor. By binding to the receptor, it prevents the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling cascades that lead to cellular chemotaxis and activation.

CCR1 Signaling Pathway

The binding of a chemokine ligand to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate other signaling effectors, including phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

Furthermore, CCR1 signaling can also proceed through G protein-independent pathways involving β-arrestin. Upon ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestin is recruited. This not only desensitizes the G protein-mediated signaling but also initiates a second wave of signaling and promotes receptor internalization.[1][2][3] The culmination of these signaling events is the promotion of cell migration, adhesion, and the release of pro-inflammatory mediators.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Chemokine Chemokine (e.g., CCL3, CCL5) CCR1 CCR1 Chemokine->CCR1 G_protein G_protein CCR1->G_protein Activation GRK GRK CCR1->GRK Activation G_alpha G_alpha G_protein->G_alpha G_beta_gamma G_beta_gamma G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis P_CCR1 P_CCR1 GRK->P_CCR1 Phosphorylates beta_arrestin beta_arrestin P_CCR1->beta_arrestin Recruits beta_arrestin->Chemotaxis Internalization Internalization beta_arrestin->Internalization BMS457 This compound BMS457->CCR1 Antagonizes

Caption: CCR1 Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Data

The potency and selectivity of this compound were determined through a series of in vitro assays. The following tables summarize the key quantitative data obtained during its preclinical characterization.

Table 1: In Vitro Potency of this compound

AssayLigandIC50 (nM)
CCR1 Binding0.8
ChemotaxisMIP-1α2.1
Leukotactin-14.4
RANTES1.0
MPIF-12.7
HCC-14.0

Data compiled from publicly available sources.

Table 2: Preclinical Pharmacokinetics of this compound (Predicted)

SpeciesBioavailability (%)Half-life (h)Clearance
Rat19-242.1Intermediate
Dog77-Low
Monkey19-246.5Low

Note: These data are based on a related BMS compound, BMS-378806, and are intended to be illustrative of the pharmacokinetic profile of this class of compounds.[4] Specific in vivo pharmacokinetic data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used in the characterization of this compound.

CCR1 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CCR1 receptor.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CCR1 receptor are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR1 receptors.

  • Binding Reaction: A fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]MIP-1α) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

CCR1_Binding_Assay Start Start Cell_Culture HEK293-CCR1 Cell Culture Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination Counting->Analysis End End Analysis->End

Caption: Workflow for the CCR1 Radioligand Binding Assay.

PXR Transactivation Assay

This assay is used to assess the potential of a compound to activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.

  • Cell Line: A stable cell line, such as HepG2, is co-transfected with two plasmids: one expressing the full-length human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (this compound) or a known PXR agonist (e.g., rifampicin) as a positive control.

  • Incubation: Cells are incubated for a sufficient period to allow for PXR activation and subsequent luciferase expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability) and expressed as fold activation over the vehicle-treated control.

PXR_Transactivation_Assay Start Start Transfection Cell Transfection (PXR & Luciferase Reporter) Start->Transfection Treatment Compound Treatment Transfection->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Analysis Data Analysis (Fold Activation) Luciferase_Assay->Analysis End End Analysis->End

Caption: Workflow for the PXR Transactivation Assay.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation System: The test compound (this compound) is incubated with a liver microsomal fraction or hepatocytes, which contain a comprehensive set of drug-metabolizing enzymes.

  • Cofactor Addition: The incubation mixture is supplemented with necessary cofactors, such as NADPH, to support the activity of cytochrome P450 enzymes.

  • Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of an organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Preclinical Development and Outlook

The discovery and optimization of this compound represent a significant advancement in the development of CCR1 antagonists. By addressing key liabilities such as PXR activation and metabolic instability, a preclinical candidate with a promising in vitro profile was identified. While detailed in vivo efficacy, pharmacokinetic, and toxicology data in relevant animal models of rheumatoid arthritis are not extensively available in the public domain, the initial characterization of this compound suggests its potential as a therapeutic agent for inflammatory diseases.

Further preclinical studies would be necessary to fully elucidate the safety and efficacy profile of this compound before it could be considered for clinical development. The information presented in this technical guide provides a solid foundation for researchers interested in the continued exploration of CCR1 as a therapeutic target and the further development of selective antagonists like this compound.

Conclusion

This compound is a potent and selective CCR1 antagonist that was developed as a preclinical candidate for the treatment of rheumatoid arthritis. Its discovery journey highlights the importance of addressing off-target effects and metabolic liabilities early in the drug discovery process. The detailed mechanism of action and experimental protocols provided herein serve as a valuable resource for the scientific community engaged in the research and development of novel anti-inflammatory therapies. While the clinical development status of this compound remains to be publicly disclosed, the foundational work on this compound contributes significantly to the understanding of CCR1 antagonism.

References

BMS-457: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and highly selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, this compound can effectively inhibit the inflammatory response, making it a molecule of significant interest for the development of therapeutics for inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, including detailed experimental methodologies and visual representations of its mechanism of action and characterization workflow.

Binding Affinity and Functional Potency

This compound demonstrates high-affinity binding to human CCR1 and potent functional antagonism of CCR1-mediated cell migration. The following tables summarize the key quantitative data for this compound.

Table 1: this compound Binding Affinity for Human CCR1
ParameterValue (nM)Assay Type
IC500.8Radioligand Binding Assay

IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to CCR1.[1]

Table 2: this compound Functional Inhibition of Chemotaxis
LigandIC50 (nM)
MIP-1α (CCL3)2.1
Leukotactin-1 (CCL15)4.4
RANTES (CCL5)1.0
MPIF-1 (CCL23)2.7
HCC-1 (CCL14)4.0

This data represents the concentration of this compound required to inhibit 50% of the chemotactic response of cells towards various CCR1 ligands.[1]

Selectivity Profile

A critical aspect of a therapeutic candidate is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. This compound exhibits a high degree of selectivity for CCR1.

Table 3: Selectivity of this compound
Receptor FamilySelectivity
CC Chemokine Receptors>1,000-fold selectivity against other tested CC family receptors

Note: A comprehensive screening panel against a broader range of GPCRs and other protein targets was not available in the public domain at the time of this review.

Experimental Protocols

The following sections detail the representative methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound. While the specific details from the primary publication by Gardner et al. (2013) were not accessible, these protocols are based on standard and widely accepted practices in the field for these types of assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (IC50) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (CCR1).

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing human CCR1.

  • Radioligand: [125I]-MIP-1α (a high-affinity CCR1 ligand).

  • Test Compound: this compound at various concentrations.

  • Binding Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Wash Buffer: Cold binding buffer.

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the CCR1-expressing cell membranes with a fixed concentration of [125I]-MIP-1α and varying concentrations of this compound. A control group with no this compound (total binding) and a group with a high concentration of a known non-radiolabeled CCR1 ligand (non-specific binding) are also included. The incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay (Transwell Migration Assay)

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant (a CCR1 ligand).

Materials:

  • Cells: A monocytic cell line (e.g., THP-1) that endogenously expresses CCR1.

  • Chemoattractant: A CCR1 ligand such as MIP-1α.

  • Test Compound: this compound at various concentrations.

  • Assay Medium: Serum-free cell culture medium.

  • Transwell Inserts: Multi-well plates with inserts containing a porous membrane (e.g., 5 µm pores).

  • Detection Reagent: A reagent to quantify the number of migrated cells (e.g., a fluorescent dye like Calcein AM or a cell viability reagent).

  • Plate Reader: To measure the signal from the detection reagent.

Procedure:

  • Cell Preparation: The monocytic cells are harvested, washed, and resuspended in serum-free assay medium.

  • Assay Setup:

    • In the lower chamber of the Transwell plate, add the assay medium containing the chemoattractant (e.g., MIP-1α).

    • In the upper chamber (the insert), add the cell suspension that has been pre-incubated with varying concentrations of this compound. A control group with no this compound and a vehicle control are included.

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for significant cell migration (e.g., 2-4 hours).

  • Quantification of Migrated Cells: After incubation, the non-migrated cells in the upper chamber are removed. The number of cells that have migrated through the porous membrane to the lower chamber is quantified. This can be done by lysing the cells in the lower chamber and measuring ATP levels, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.

  • Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the control group. The IC50 value is calculated by plotting the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the CCR1 signaling pathway targeted by this compound and the general workflow for its characterization.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαi/o, Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3Kγ G_protein->PI3K Activates Chemokine Chemokine Ligand (e.g., MIP-1α) Chemokine->CCR1 Binds BMS457 This compound BMS457->CCR1 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis PKC_activation->Chemotaxis Akt Akt Activation PI3K->Akt Akt->Chemotaxis

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency (Chemotaxis) cluster_selectivity Selectivity Profiling start_binding Prepare CCR1-expressing cell membranes assay_setup_binding Incubate membranes with [125I]-MIP-1α and this compound start_binding->assay_setup_binding filtration Filter and wash to separate bound from free radioligand assay_setup_binding->filtration detection_binding Measure radioactivity filtration->detection_binding analysis_binding Calculate IC50 detection_binding->analysis_binding start_functional Culture monocytic cells (e.g., THP-1) assay_setup_functional Set up Transwell assay with chemoattractant and cells treated with this compound start_functional->assay_setup_functional incubation_functional Incubate to allow cell migration assay_setup_functional->incubation_functional detection_functional Quantify migrated cells incubation_functional->detection_functional analysis_functional Calculate IC50 detection_functional->analysis_functional start_selectivity Select panel of related receptors (e.g., other chemokine receptors) assay_selectivity Perform binding assays with this compound against the receptor panel start_selectivity->assay_selectivity analysis_selectivity Compare IC50 values to determine selectivity fold assay_selectivity->analysis_selectivity

Caption: Experimental workflow for characterizing this compound.

References

In Vitro Characterization of BMS-457: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of BMS-457, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The information presented herein is compiled from publicly available scientific literature and is intended to guide researchers in the fields of immunology, inflammation, and drug discovery.

Biochemical and Cellular Activity of this compound

This compound has demonstrated significant potency and selectivity for the CCR1 receptor in a variety of in vitro assays. The following tables summarize the key quantitative data regarding its biochemical binding affinity and its functional cellular activity.

Table 1: Biochemical Binding Affinity of this compound for CCR1
Assay TypeLigandCell Line/MembraneIC50 (nM)Selectivity
Radioligand Binding[¹²⁵I]-CCL3 (MIP-1α)Membranes from RPMI 8226 cells0.8[1]>1,000-fold vs. other CC family receptors[1]
Table 2: Functional Cellular Activity of this compound
Assay TypeStimulating LigandCell TypeEndpointIC50 (nM)
ChemotaxisMIP-1α (CCL3)Human MonocytesInhibition of cell migration2.1[1]
ChemotaxisLeukotactin-1 (CCL15)Human MonocytesInhibition of cell migration4.4[1]
ChemotaxisRANTES (CCL5)Human MonocytesInhibition of cell migration1.0[1]
ChemotaxisMPIF-1 (CCL23)Human MonocytesInhibition of cell migration2.7[1]
ChemotaxisHCC-1 (CCL14)Human MonocytesInhibition of cell migration4.0[1]
CD11b UpregulationMIP-1α (CCL3)Whole BloodInhibition of CD11b expression46[1]
CD11b UpregulationLeukotactin-1 (CCL15)Whole BloodInhibition of CD11b expression54[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on standard techniques described in the scientific literature for assessing CCR1 antagonists.

CCR1 Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CCR1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Membranes from cells endogenously expressing CCR1 (e.g., RPMI 8226) or a recombinant cell line.

  • Radioligand: [¹²⁵I]-CCL3 (MIP-1α) or [¹²⁵I]-MIP-1α.

  • This compound at various concentrations.

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing CCR1 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A serial dilution of this compound or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of cells towards a CCR1 ligand.

Materials:

  • CCR1-expressing cells (e.g., human monocytes, THP-1, or RPMI 8226 cells).

  • Chemoattractant: A CCR1 ligand such as MIP-1α (CCL3), RANTES (CCL5), or Leukotactin-1 (CCL15).

  • This compound at various concentrations.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Transwell inserts (e.g., 5 µm pore size) for a 24- or 96-well plate.

  • A plate reader or microscope for cell quantification.

Procedure:

  • Cell Preparation: Resuspend CCR1-expressing cells in assay medium.

  • Assay Setup:

    • In the lower chamber of the transwell plate, add the chemoattractant at a concentration that induces optimal migration.

    • In the upper chamber (the transwell insert), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 1-3 hours).

  • Cell Quantification:

    • Remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) and a plate reader, or by direct cell counting using a microscope or an automated cell counter.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

CD11b Upregulation Assay

This assay assesses the effect of this compound on the activation of immune cells by measuring the surface expression of the activation marker CD11b using flow cytometry.

Materials:

  • Fresh human whole blood or isolated primary immune cells (e.g., neutrophils or monocytes).

  • CCR1 ligand (e.g., MIP-1α or Leukotactin-1).

  • This compound at various concentrations.

  • Fluorochrome-conjugated anti-human CD11b antibody (e.g., clone ICRF44).

  • Red blood cell (RBC) lysis buffer.

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • A flow cytometer.

Procedure:

  • Cell Treatment: Pre-incubate whole blood or isolated cells with various concentrations of this compound or vehicle control.

  • Stimulation: Add the CCR1 ligand to stimulate the cells and induce CD11b upregulation. Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Staining: Add the fluorochrome-conjugated anti-CD11b antibody to the samples and incubate on ice, protected from light.

  • RBC Lysis (for whole blood): Add RBC lysis buffer to the samples and incubate to lyse the red blood cells.

  • Washing: Centrifuge the samples, discard the supernatant, and wash the cell pellet with flow cytometry staining buffer.

  • Flow Cytometry: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer. Gate on the cell population of interest (e.g., neutrophils or monocytes based on forward and side scatter properties) and measure the mean fluorescence intensity (MFI) of CD11b.

  • Data Analysis: Determine the percentage of inhibition of CD11b upregulation for each this compound concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the CCR1 signaling pathway, the general workflow for a radioligand binding assay, and the workflow for a chemotaxis assay.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activation PLC PLC G_protein->PLC PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Ligand CCR1 Ligand (e.g., MIP-1α) Ligand->CCR1 Binding BMS457 This compound BMS457->CCR1 Inhibition PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Chemotaxis PI3K_pathway->Chemotaxis

Caption: Simplified CCR1 signaling pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with CCR1) start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - this compound (or vehicle) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash to separate bound/free ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Chemotaxis_Workflow start Start prep_cells Prepare CCR1-expressing cells start->prep_cells pre_incubate Pre-incubate cells with This compound or vehicle prep_cells->pre_incubate setup_transwell Set up Transwell Plate: - Chemoattractant (bottom) - Cells (top) pre_incubate->setup_transwell incubate Incubate for Migration setup_transwell->incubate quantify Quantify Migrated Cells incubate->quantify analyze Data Analysis (IC50) quantify->analyze end End analyze->end

Caption: Chemotaxis assay workflow.

References

An In-depth Technical Guide to Investigating Leukocyte Migration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated as "BMS-457" for the investigation of leukocyte migration. The following guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation relevant to the study of leukocyte migration, which can be applied to the investigation of novel therapeutic agents.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the complex process of leukocyte migration and the methodologies used to investigate potential therapeutic interventions.

Introduction to Leukocyte Migration

Leukocyte migration is a fundamental process in the immune response, involving the movement of leukocytes from the bloodstream to tissues to fight infection and mediate inflammation. This process, also known as leukocyte extravasation, is a tightly regulated cascade of events involving adhesion molecules and signaling pathways. Dysregulation of leukocyte migration is a hallmark of various inflammatory and autoimmune diseases, making it a critical area for therapeutic intervention.

The leukocyte adhesion cascade is a multi-step process that includes:

  • Tethering and Rolling: Initial, transient adhesion of leukocytes to the endothelial cells lining blood vessels, mediated by selectins.

  • Activation: Chemokines present on the endothelial surface activate integrins on the leukocyte surface.

  • Arrest/Adhesion: Firm adhesion of leukocytes to the endothelium, mediated by activated integrins binding to their ligands on endothelial cells, such as intercellular adhesion molecule-1 (ICAM-1).

  • Transendothelial Migration (Diapedesis): The leukocyte squeezes through the junctions between endothelial cells to enter the underlying tissue. This can occur via a paracellular or transcellular route.

Signaling Pathways in Leukocyte Migration

The process of leukocyte migration is governed by intricate signaling pathways. Chemokine binding to G protein-coupled receptors (GPCRs) on leukocytes triggers intracellular signaling cascades that lead to cytoskeletal rearrangements and increased integrin affinity. Key signaling molecules include phosphoinositide 3-kinase (PI3K), Rho family GTPases, and focal adhesion kinase (FAK).

Leukocyte_Adhesion_Cascade cluster_blood_vessel Blood Vessel Lumen cluster_tissue Tissue Leukocyte Leukocyte Endothelium Endothelial Cell Leukocyte->Endothelium 1. Tethering & Rolling (Selectins) Leukocyte->Endothelium 3. Arrest/Adhesion (Integrins/ICAMs) Tissue_Matrix Extracellular Matrix Leukocyte->Tissue_Matrix 4. Transendothelial Migration (Diapedesis) Endothelium->Leukocyte 2. Activation (Chemokines) In_Vitro_Migration_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Isolate Leukocytes D Pre-treat Leukocytes with Compound A->D B Culture Endothelial Cells E Activate Endothelial Monolayer B->E C Prepare Investigational Compound C->D F Co-culture Leukocytes and Endothelial Cells (Static or Flow Conditions) D->F E->F G Quantify Migrated/Adhered Leukocytes F->G H Microscopy and Imaging F->H I Statistical Analysis G->I H->I

BMS-457: A Technical Guide to its Impact on CCR1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of BMS-457, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). We will delve into the specific signaling pathways affected by this compound, present quantitative data on its activity, and provide detailed experimental protocols for key assays used in its characterization.

Introduction to CCR1 and its Role in Inflammation

CCR1 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. It plays a pivotal role in mediating the inflammatory response by binding to several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). Upon ligand binding, CCR1 initiates a cascade of intracellular signaling events that lead to leukocyte migration, activation, and degranulation, contributing to the pathogenesis of numerous inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

This compound: A Potent and Selective CCR1 Antagonist

This compound has been identified as a high-affinity, functionally potent, and selective antagonist of the CCR1 receptor. Its development as a preclinical candidate for the treatment of rheumatoid arthritis underscores its potential as a therapeutic agent for inflammatory conditions.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various functional assays. This data is crucial for understanding its pharmacological profile and for designing further preclinical and clinical studies.

Table 1: this compound Binding Affinity and Functional Antagonism

Assay TypeLigandCell Line/SystemIC50 (nM)Reference
CCR1 Radioligand Binding[125I]-CCL3Human CCR1 transfected cells0.8[2]
ChemotaxisMIP-1α (CCL3)Human Monocytes2.1[2]
ChemotaxisLeukotactin-1 (CCL15)Human Monocytes4.4[2]
ChemotaxisRANTES (CCL5)Human Monocytes1.0[2]
ChemotaxisMPIF-1 (CCL23)Human Monocytes2.7[2]
ChemotaxisHCC-1 (CCL14)Human Monocytes4.0[2]
CD11b UpregulationMIP-1α (CCL3)Human Whole Blood46[2]
CD11b UpregulationLeukotactin-1 (CCL15)Human Whole Blood54[2]

Core Signaling Pathways Affected by this compound

As a CCR1 antagonist, this compound functions by blocking the binding of cognate chemokines, thereby inhibiting the initiation of downstream signaling cascades. The primary signaling pathways emanating from CCR1 are mediated by heterotrimeric G proteins and β-arrestins.

G Protein-Dependent Signaling

Upon chemokine binding, CCR1 couples to pertussis toxin-sensitive Gαi proteins. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn activate various downstream effectors. This compound, by preventing ligand binding, inhibits this initial step of G protein activation.

Two major downstream pathways regulated by G protein activation are:

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate PI3K, leading to the phosphorylation and activation of Akt. The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration. By blocking G protein activation, this compound is expected to inhibit the CCL3-induced activation of the PI3K/Akt pathway.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, including ERK1/2, JNK, and p38, is another critical pathway activated downstream of CCR1. This pathway is involved in regulating gene expression, cell differentiation, and cytokine production. This compound is anticipated to attenuate chemokine-induced MAPK activation.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks CCL3 CCL3/CCL5 CCL3->CCR1 Binds PI3K PI3K G_protein->PI3K Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Responses (Migration, Survival, Proliferation) Akt->Cellular_Response MAPK_cascade->Cellular_Response

This compound Inhibition of G Protein-Dependent Signaling
β-Arrestin-Dependent Signaling

Following G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which play a dual role. Firstly, they desensitize the G protein signaling by sterically hindering further G protein coupling. Secondly, they can act as scaffolds to initiate a second wave of signaling, which can be independent of G proteins. This can include the activation of MAPK pathways and receptor internalization. By preventing the initial receptor activation, this compound also inhibits the subsequent recruitment of β-arrestin and the downstream signaling events it mediates.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1_P CCR1-P Beta_Arrestin β-Arrestin CCR1_P->Beta_Arrestin Recruits BMS457 This compound CCR1 CCR1 BMS457->CCR1 Blocks GRK GRK CCR1->GRK Recruits CCL3 CCL3/CCL5 CCL3->CCR1 Binds GRK->CCR1 Phosphorylates MAPK_cascade MAPK Cascade Beta_Arrestin->MAPK_cascade Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling_Desensitization Signaling Desensitization Beta_Arrestin->Signaling_Desensitization Mediates

This compound Inhibition of β-Arrestin-Dependent Signaling

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CCR1 antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled CCR1 ligand.

Materials:

  • HEK293 cells stably expressing human CCR1.

  • [125I]-CCL3 (radioligand).

  • This compound.

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and counter.

Protocol:

  • Prepare cell membranes from HEK293-hCCR1 cells by homogenization and centrifugation.

  • Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of binding buffer containing increasing concentrations of this compound.

  • Add 50 µL of [125I]-CCL3 (at a final concentration close to its Kd).

  • Add 100 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Radioligand_Binding_Workflow Start Prepare CCR1 Membranes Add_Compound Add this compound (Varying Conc.) Start->Add_Compound Add_Radioligand Add [125I]-CCL3 Add_Compound->Add_Radioligand Add_Membranes Add Membranes Add_Radioligand->Add_Membranes Incubate Incubate (60-90 min) Add_Membranes->Incubate Filter_Wash Filter & Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Calculate IC50 Count->Analyze Chemotaxis_Assay_Workflow Start Label Monocytes with Calcein-AM Preincubate Pre-incubate Cells with this compound Start->Preincubate Setup_Chamber Setup Transwell Chamber (CCL3 in lower chamber) Preincubate->Setup_Chamber Add_Cells Add Cells to Upper Chamber Setup_Chamber->Add_Cells Incubate Incubate (2-3 hours) Add_Cells->Incubate Measure_Fluorescence Measure Fluorescence of Migrated Cells Incubate->Measure_Fluorescence Analyze Calculate IC50 Measure_Fluorescence->Analyze Beta_Arrestin_Workflow Start Plate Engineered HEK293 Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with CCL3 Pretreat->Stimulate Incubate Incubate (60-90 min) Stimulate->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze Calculate IC50 Measure_Luminescence->Analyze

References

The Biological Activity of BMS-457 in Primary Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of BMS-457, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), in primary cells. The information presented herein is intended to support researchers and professionals in the fields of immunology, inflammation, and drug development in understanding the mechanism and functional consequences of CCR1 inhibition by this compound.

Core Mechanism of Action

This compound exerts its biological effects by specifically binding to CCR1, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T cells. CCR1 plays a crucial role in mediating the migration of these cells to sites of inflammation in response to binding its cognate chemokines, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). By competitively inhibiting the binding of these chemokines, this compound effectively blocks the downstream signaling cascades that lead to chemotaxis and immune cell recruitment, thereby attenuating the inflammatory response.

Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on the inhibitory activity of this compound in various in vitro assays using primary cells and cell lines.

Assay TypeLigandCell Type/SystemEndpointIC50 Value
Receptor BindingCCR1 Binding0.8 nM
ChemotaxisMIP-1α (CCL3)Inhibition of cell migration2.1 nM
ChemotaxisLeukotactin-1 (LKN-1)Inhibition of cell migration4.4 nM
ChemotaxisRANTES (CCL5)Inhibition of cell migration1.0 nM
ChemotaxisMPIF-1 (CCL23)Inhibition of cell migration2.7 nM
ChemotaxisHCC-1 (CCL14)Inhibition of cell migration4.0 nM
Upregulation of CD11bMIP-1α (CCL3)Whole BloodInhibition of β2-integrin upregulation46 nM
Upregulation of CD11bLKN-1Whole BloodInhibition of β2-integrin upregulation54 nM

Signaling Pathways

The interaction of chemokines with CCR1 initiates a signaling cascade that is central to the process of chemotaxis. This compound, as a CCR1 antagonist, effectively blocks these intracellular events.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds BMS457 This compound BMS457->CCR1 Blocks Actin Actin Polymerization PKC->Actin Ca_release->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that these are generalized protocols and may require optimization for specific primary cell types and experimental conditions.

Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a method to assess the inhibitory effect of this compound on the migration of primary immune cells towards a CCR1 ligand.

Chemotaxis_Workflow A 1. Isolate Primary Cells (e.g., Monocytes from PBMC) B 2. Pre-incubate cells with varying concentrations of this compound A->B D 4. Add pre-incubated cells to the upper chamber B->D C 3. Prepare Boyden Chamber: - Lower Chamber: Chemoattractant (e.g., CCL5) - Upper Chamber: Place insert with porous membrane C->D E 5. Incubate to allow cell migration D->E F 6. Fix and stain migrated cells on the underside of the membrane E->F G 7. Quantify migrated cells (e.g., by microscopy) F->G H 8. Calculate IC50 of this compound G->H

Caption: Workflow for a typical chemotaxis assay.

Materials:

  • Isolated primary human monocytes (or other CCR1-expressing cells)

  • RPMI 1640 medium with 0.1% BSA

  • Recombinant human CCL3, CCL5, or other CCR1 ligand

  • This compound

  • Boyden chamber with 5 µm pore size polycarbonate membrane

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence. Resuspend cells in RPMI 1640 with 0.1% BSA to a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add RPMI 1640 containing the CCR1 ligand (e.g., 10 nM CCL5) to the lower wells of the Boyden chamber.

    • Place the porous membrane inserts into the wells.

  • Cell Migration: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

  • Cell Staining:

    • Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a suitable staining solution.

  • Quantification: Count the number of migrated cells in several high-power fields for each well using a light microscope.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the maximal cell migration (IC50) by non-linear regression analysis.

Whole Blood Assay for CD11b Upregulation (Flow Cytometry)

This protocol outlines a method to measure the effect of this compound on the activation-induced upregulation of the integrin CD11b on the surface of granulocytes in a whole blood sample.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes

  • Recombinant human CCL3 (MIP-1α) or other CCR1 ligand

  • This compound

  • Fluorochrome-conjugated anti-human CD11b antibody

  • RBC Lysis/Fixation Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Compound Incubation: In a 96-well plate, add 5 µL of varying concentrations of this compound or vehicle (DMSO) to 90 µL of whole blood. Incubate for 15 minutes at 37°C.

  • Cell Stimulation: Add 5 µL of CCR1 ligand (e.g., 100 nM CCL3) to each well to stimulate the cells. For the unstimulated control, add 5 µL of PBS. Incubate for 30 minutes at 37°C.

  • Antibody Staining: Add a pre-titered amount of fluorochrome-conjugated anti-CD11b antibody to each well. Incubate for 20 minutes at room temperature in the dark.

  • RBC Lysis: Add 200 µL of 1X RBC Lysis/Fixation Buffer to each well. Incubate for 10 minutes at room temperature in the dark.

  • Washing: Centrifuge the plate at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 200 µL of PBS. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 200 µL of PBS.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the granulocyte population based on their forward and side scatter properties. Analyze the mean fluorescence intensity (MFI) of CD11b in the gated population.

  • Data Analysis: Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound compared to the stimulated control. Determine the IC50 value using non-linear regression.

This technical guide provides a foundational understanding of the biological activity of this compound in primary cells. The provided data and protocols can serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of CCR1 antagonism.

Methodological & Application

Application Notes and Protocols for In Vivo Study of BMS-457 in Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a key chemokine receptor implicated in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction, CCR1 and its ligands are often upregulated in the synovial tissue. Therefore, antagonizing CCR1 presents a promising therapeutic strategy for mitigating the inflammatory cascade in RA.[3][4][5] Preclinical studies with various CCR1 antagonists have demonstrated their potential in animal models of arthritis, suggesting that this class of compounds could be effective in treating RA.[3][4][6] This document provides a detailed protocol for the in vivo evaluation of this compound in a murine collagen-induced arthritis (CIA) model, a widely used and clinically relevant model for RA.

Signaling Pathway of CCR1 in Arthritis

The signaling cascade initiated by the binding of chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1 on immune cells plays a crucial role in the pathogenesis of rheumatoid arthritis. This pathway promotes the migration of these cells into the joint synovium, leading to inflammation and subsequent joint damage.

References

Application Notes and Protocols: Chemotaxis Assay Using BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune surveillance, and cancer metastasis. The C-C chemokine receptor type 1 (CCR1) is a key G protein-coupled receptor (GPCR) involved in the recruitment of leukocytes to sites of inflammation. Its ligands include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). Dysregulation of the CCR1 signaling pathway is implicated in various inflammatory and autoimmune diseases. BMS-457 is a potent and selective antagonist of CCR1, making it a valuable tool for studying the role of this receptor in cellular migration and a potential therapeutic agent.[1][2][3]

These application notes provide a detailed protocol for a chemotaxis assay using this compound to inhibit CCR1-mediated cell migration. The protocol is based on the widely used Boyden chamber or Transwell assay format.

Data Presentation

The inhibitory activity of this compound on CCR1-mediated chemotaxis is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound for the inhibition of chemotaxis induced by various CCR1 ligands.

Chemoattractant (CCR1 Ligand)Cell TypeAssay FormatThis compound IC50 (nM)
MIP-1α (CCL3)CCR1-expressing cellsChemotaxis Assay2.1[1]
RANTES (CCL5)CCR1-expressing cellsChemotaxis Assay1.0[1]
MPIF-1 (CCL23)CCR1-expressing cellsChemotaxis Assay2.7[1]
Leukotactin-1 (CCL15)CCR1-expressing cellsChemotaxis Assay4.4[1]
HCC-1 (CCL14)CCR1-expressing cellsChemotaxis Assay4.0[1]

Experimental Protocols

This section details the methodology for performing a chemotaxis assay to evaluate the inhibitory effect of this compound on CCR1-mediated cell migration. The human monocytic cell lines THP-1 and U937 are suitable model systems as they endogenously express CCR1.[4][5][6][7][8][9]

Materials
  • Cells: THP-1 or U937 human monocytic cells.

  • Chemoattractant: Recombinant human MIP-1α (CCL3) (or other CCR1 ligand).

  • Inhibitor: this compound.

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • Chemotaxis Chamber: 96-well Boyden chamber (e.g., from Neuroprobe) or 24-well Transwell inserts (5 µm pore size is suitable for monocytes).[4]

  • Detection Reagent: Calcein-AM or other fluorescent cell viability dye.

  • Plate Reader: Fluorescence plate reader.

Protocol

1. Cell Preparation:

  • Culture THP-1 or U937 cells in appropriate growth medium.
  • On the day of the assay, harvest the cells and wash them once with serum-free RPMI 1640.
  • Resuspend the cells in assay medium (RPMI 1640 + 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.[10]

2. Preparation of Chemoattractant and Inhibitor:

  • Prepare a stock solution of this compound in DMSO. Further dilute this compound to desired concentrations in the assay medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
  • Prepare a stock solution of MIP-1α (CCL3) in sterile PBS. Dilute the MIP-1α to the desired concentration (e.g., 1-10 ng/mL, which corresponds to approximately 0.125-1.25 nM) in the assay medium.[11] The optimal concentration should be determined by performing a dose-response curve for the chemoattractant.

3. Assay Setup:

  • Add the diluted chemoattractant (MIP-1α) to the lower wells of the Boyden chamber or the lower chamber of the Transwell plate.
  • In separate wells, add assay medium without chemoattractant to serve as a negative control.
  • Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control - DMSO) for 30 minutes at 37°C.[11]
  • Place the Transwell insert into the wells.
  • Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

4. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 3 hours.[4] The optimal incubation time may vary depending on the cell type and chemoattractant concentration and should be determined empirically.

5. Quantification of Migrated Cells:

  • After incubation, carefully remove the Transwell inserts.
  • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
  • Migrated cells on the lower surface of the membrane can be quantified using various methods:
  • Fluorescence-based method (recommended for higher throughput):
  • Add a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower chamber.
  • Incubate to lyse the cells and release the dye.
  • Measure the fluorescence using a plate reader.
  • Microscopy-based method:
  • Fix the migrated cells on the membrane with methanol.
  • Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
  • Count the number of migrated cells in several fields of view under a microscope.

6. Data Analysis:

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

CCR1 Signaling Pathway in Chemotaxis

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/q/12/13 Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces Actin Actin Polymerization Ca_flux->Actin RhoGTPase Rho GTPase (Rho, Rac, Cdc42) RhoGEF->RhoGTPase Activates RhoGTPase->Actin Regulates Chemotaxis Chemotaxis Actin->Chemotaxis Drives CCL3 CCL3 (MIP-1α) CCL3->CCR1 Binds BMS457 This compound BMS457->CCR1 Blocks

Caption: CCR1 signaling cascade leading to chemotaxis.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Incubation & Analysis prep_cells 1. Prepare CCR1-expressing cells (e.g., THP-1, U937) pre_incubate 4. Pre-incubate cells with this compound prep_cells->pre_incubate prep_reagents 2. Prepare Chemoattractant (e.g., CCL3) and this compound dilutions add_chemo 3. Add chemoattractant to lower chamber prep_reagents->add_chemo prep_reagents->pre_incubate add_cells 5. Add cells to upper chamber add_chemo->add_cells pre_incubate->add_cells incubate 6. Incubate at 37°C add_cells->incubate quantify 7. Quantify migrated cells incubate->quantify analyze 8. Analyze data and determine IC50 quantify->analyze

References

Application Notes and Protocols for BMS-457 Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that plays a significant role in inflammatory responses by mediating the migration of leukocytes. Its involvement in various inflammatory diseases, such as rheumatoid arthritis, has made it a target for therapeutic intervention. These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, based on common practices for compounds with low aqueous solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of appropriate formulations.

PropertyValue
Molecular FormulaC₂₄H₃₅ClN₂O₄
Molecular Weight450.99 g/mol
AppearanceSolid
SolubilityLow aqueous solubility. Soluble in DMSO.

Experimental Protocols: Formulation of this compound for Animal Studies

Due to the low aqueous solubility of this compound, specialized formulations are required for in vivo administration. Below are detailed protocols for preparing formulations suitable for oral gavage and parenteral (e.g., intravenous, intraperitoneal) injection. These are starting-point recommendations and may require optimization based on the specific experimental needs.

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

This protocol describes the preparation of a suspension of this compound in Carboxymethyl cellulose (B213188) sodium (CMC-Na), a common vehicle for oral administration of poorly soluble compounds.

Materials:

  • This compound powder

  • 0.5% (w/v) CMC-Na solution in deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare 0.5% CMC-Na Solution:

    • Weigh 0.5 g of CMC-Na.

    • In a beaker with a magnetic stir bar, add the CMC-Na to 100 mL of deionized water while stirring.

    • Continue to stir until the CMC-Na is fully dissolved and the solution is clear. This may take some time.

  • Prepare this compound Suspension (Example for a 2.5 mg/mL final concentration):

    • Determine the total volume of the final suspension needed for the study. For example, to prepare 10 mL of a 2.5 mg/mL suspension, you will need 25 mg of this compound.

    • Weigh the required amount of this compound powder using an analytical balance.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC-Na solution to create a smooth paste. This helps to ensure a uniform particle size and prevent clumping.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously mixing.

    • Transfer the suspension to a suitable container and stir continuously using a magnetic stirrer to maintain a homogenous suspension during dosing.

Note: It is crucial to ensure the suspension is well-mixed immediately before each animal is dosed to guarantee accurate dosing.[1]

Protocol 2: Preparation of this compound for Injection (Solubilized Formulation)

For parenteral routes of administration, it is often necessary to solubilize the compound. A common approach involves using a co-solvent system, such as Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300 or PEG400

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution.

  • Prepare the Final Formulation (Example Co-solvent System):

    • A common vehicle for injection consists of a ratio of DMSO:PEG300:Tween 80:Saline. A typical ratio is 10:40:5:45 (v/v/v/v).[1]

    • To prepare 1 mL of the final formulation, follow these steps in a sterile tube:

      • Add 100 µL of the this compound stock solution in DMSO.

      • Add 400 µL of PEG300 and mix thoroughly by vortexing until the solution is clear.

      • Add 50 µL of Tween 80 and mix thoroughly.

      • Add 450 µL of sterile saline and mix thoroughly.

    • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or lowering the final concentration of this compound).

Important Considerations:

  • Fresh Preparation: All formulations should be prepared fresh daily for optimal results.[1]

  • Vehicle Controls: It is essential to include a vehicle control group in your animal study to account for any effects of the formulation itself.

  • Animal Welfare: The choice of administration route and volume should be in accordance with institutional animal care and use committee (IACUC) guidelines.

Quantitative Data for Formulation

The following table provides a summary of suggested formulation compositions for this compound. Researchers should perform their own solubility tests to confirm the optimal formulation for their desired concentration.

Administration RouteVehicle ComponentsExample Ratio (v/v)Notes
Oral Gavage 0.5% CMC-Na in WaterN/A (Suspension)A common non-toxic vehicle for oral dosing.[1]
PEG400N/A (Solution)Can be used for compounds soluble in PEG400.
Injection (IV, IP) DMSO, Tween 80, Saline10:5:85Suitable for compounds soluble in this mixture.
DMSO, PEG300, Tween 80, Saline10:40:5:45A more complex system that can improve solubility.[1]
DMSO, Corn Oil10:90An alternative for lipophilic compounds.[1]

Signaling Pathway and Experimental Workflow

CCR1 Signaling Pathway

This compound acts as an antagonist at the CCR1 receptor. The diagram below illustrates the general signaling cascade initiated by the binding of a chemokine ligand (e.g., CCL3/MIP-1α or CCL5/RANTES) to CCR1. This activation leads to the dissociation of G-protein subunits, initiating downstream signaling through pathways such as the MAPK/ERK cascade, ultimately leading to cellular responses like chemotaxis and inflammation. This compound blocks this initial binding step.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_protein Gαβγ (Inactive) CCR1->G_protein Activation G_protein_active Gα-GTP + Gβγ (Active) CCR1->G_protein_active G-protein Coupling beta_arrestin β-Arrestin Recruitment CCR1->beta_arrestin PLC PLC G_protein_active->PLC Activates MAPK_cascade MAPK Cascade (ERK1/2) G_protein_active->MAPK_cascade Activates Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds & Activates BMS457 This compound (Antagonist) BMS457->CCR1 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK_cascade Chemotaxis Chemotaxis & Inflammation MAPK_cascade->Chemotaxis beta_arrestin->Chemotaxis

Caption: CCR1 signaling pathway initiated by chemokine binding and inhibited by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo study with this compound, from formulation to data analysis.

experimental_workflow prep 1. This compound Formulation (e.g., Suspension or Solution) animals 2. Animal Acclimatization & Grouping (e.g., Vehicle, this compound) prep->animals dosing 3. Administration (e.g., Oral Gavage, IP Injection) animals->dosing monitoring 4. Monitoring & Observation (Clinical signs, Body weight) dosing->monitoring endpoint 5. Study Endpoint (e.g., Tissue collection, Imaging) monitoring->endpoint analysis 6. Data Analysis (e.g., Efficacy, Biomarkers) endpoint->analysis

Caption: General experimental workflow for animal studies involving this compound.

References

Application Notes and Protocols for Calculating BMS-457 Concentration for in vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. Its ligands include several chemokines, most notably macrophage inflammatory protein-1α (MIP-1α or CCL3) and regulated on activation, normal T cell expressed and secreted (RANTES or CCL5). By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the downstream signaling pathways that lead to chemotaxis and cellular activation. This makes this compound a valuable tool for studying the role of CCR1 in various inflammatory and autoimmune diseases and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in common in vitro assays to determine its efficacy and mechanism of action. The provided information will guide researchers in preparing appropriate concentrations of the compound and in designing and executing robust experimental procedures.

Physicochemical Properties and Stock Solution Preparation

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValue
Molecular Formula C₂₄H₃₅ClN₂O₄
Molecular Weight 450.99 g/mol
CAS Number 946594-19-0
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Protocol for 10 mM Stock Solution Preparation:

  • Weighing: Accurately weigh out 4.51 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity DMSO to the this compound powder.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Quantitative Data: this compound In Vitro Potency

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various functional assays. These values serve as a reference for determining the appropriate concentration range for your experiments.

Assay TypeLigand/StimulusCell Type/SystemIC50 Value
Receptor Binding Assay Radiolabeled MIP-1αMembranes from CCR1-expressing cells0.8 nM[1]
Chemotaxis Assay MIP-1α (CCL3)Human Monocytes2.1 nM[1]
Chemotaxis Assay RANTES (CCL5)Human Monocytes1.0 nM[1]
Chemotaxis Assay Leukotactin-1 (LKN-1)Human Monocytes4.4 nM[1]
CD11b Upregulation MIP-1α (CCL3)Whole Blood46 nM[1]
CD11b Upregulation Leukotactin-1 (LKN-1)Whole Blood54 nM[1]

Experimental Protocols

Chemotaxis Assay

This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemoattractant. The human monocytic cell line THP-1, which endogenously expresses CCR1, is a suitable model.

G prep Prepare THP-1 cells (serum-starve for 2-4 hours) bms Pre-incubate cells with This compound or vehicle (DMSO) prep->bms cell_add Add pre-incubated cells to upper chamber bms->cell_add chemo Add chemoattractant (MIP-1α) to lower chamber of Transwell plate chemo->cell_add incubate Incubate for 2-4 hours at 37°C cell_add->incubate migrate Migrated cells are quantified (e.g., using Calcein-AM staining and fluorescence reading) incubate->migrate

Caption: Key steps in the calcium mobilization assay.

Materials:

  • CCR1-expressing cells (e.g., Chem-1-CCR1 stable cell line)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Recombinant Human RANTES (CCL5)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed CCR1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM dye solution according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Addition: After dye loading, wash the cells again with assay buffer. Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the cell plate into the fluorescence plate reader. Program the instrument to add the CCR1 agonist (e.g., RANTES at its EC80 concentration) to the wells while simultaneously recording the fluorescence signal over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of the intracellular calcium flux. Calculate the percentage inhibition of the calcium response for each this compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Receptor Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR1. This provides a direct measure of the compound's affinity for the receptor.

Principle of Competitive Receptor Binding Assay

G cluster_0 Without Competitor cluster_1 With this compound (Competitor) R CCR1 L_radio [¹²⁵I]MIP-1α R->L_radio Binding R2 CCR1 L_radio2 [¹²⁵I]MIP-1α R2->L_radio2 Inhibited Binding BMS This compound R2->BMS Competition

Caption: Competitive radioligand binding to CCR1.

Materials:

  • Membrane preparations from cells overexpressing human CCR1

  • Radiolabeled CCR1 ligand (e.g., [¹²⁵I]MIP-1α)

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Glass fiber filter mats

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the CCR1-containing cell membranes, a fixed concentration of [¹²⁵I]MIP-1α (typically at its Kd value), and a range of concentrations of this compound or vehicle.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filter mat in a scintillation counter to measure the amount of radioactivity retained on the filters.

  • Data Analysis: The amount of radioactivity is proportional to the amount of [¹²⁵I]MIP-1α bound to the receptor. Determine the non-specific binding in the presence of a high concentration of an unlabeled CCR1 ligand. Calculate the specific binding at each this compound concentration and determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

CCR1 Signaling Pathway

This compound acts by blocking the initial step in the CCR1 signaling cascade. The following diagram illustrates the key components of this pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCR1 CCR1 G_protein Gαi / Gαq CCR1->G_protein Activation PLC PLCβ G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cellular Activation Ca_release->Chemotaxis NFkB NF-κB Activation PKC->NFkB NFkB->Chemotaxis Ligand MIP-1α / RANTES Ligand->CCR1 BMS457 This compound BMS457->CCR1

Caption: Simplified CCR1 signaling pathway.

Upon binding of chemokines like MIP-1α or RANTES, CCR1 activates heterotrimeric G proteins, primarily of the Gαi and Gαq families. Gαq activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately culminate in cellular responses such as chemotaxis, adhesion, and the activation of transcription factors like NF-κB. This compound prevents the initiation of this cascade by blocking ligand binding to CCR1.

References

BMS-457: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key mediator in the inflammatory response, making this compound a valuable tool for research in immunology, oncology, and inflammatory diseases. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in in-vitro assays, and an overview of the CCR1 signaling pathway.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₄H₃₅ClN₂O₄[2]
Molecular Weight 451.00 g/mol
CAS Number 946594-19-0[1][2]
Appearance Solid

Solubility Data

The solubility of this compound is crucial for the design and execution of in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents.

SolventConcentrationApproximate (mg/mL)NotesReference
DMSO 10 mM4.51 mg/mL-[1]
Ethanol May dissolve-Qualitative data; empirical testing recommended.[2]
Water Low (< 1 mg/mL)< 1 mg/mLFor in vivo formulations.[2]
DMF May dissolve-Qualitative data; empirical testing recommended.[2]

Note: It is recommended to prepare fresh solutions for optimal results. For in vivo studies, various formulations using co-solvents like PEG300, Tween 80, or corn oil may be necessary to achieve the desired concentration and bioavailability.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 451.00 g/mol * 1000 mg/g = 4.51 mg

  • Weighing:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for using the this compound DMSO stock solution in cell-based assays, such as chemotaxis or cytokine release assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Cells expressing CCR1

  • Multi-well plates (e.g., 96-well plates)

  • Incubator (37°C, 5% CO₂)

  • Assay-specific reagents (e.g., chemokines, detection antibodies)

Procedure:

  • Cell Seeding:

    • Seed the CCR1-expressing cells into the wells of a multi-well plate at the desired density.

    • Allow the cells to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • Thaw the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle controls) and is at a level non-toxic to the cells (typically ≤ 0.5%).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

    • Pre-incubate the cells with this compound for a sufficient time to allow for receptor binding (e.g., 30-60 minutes) at 37°C.

  • Stimulation:

    • Add the CCR1 ligand (e.g., CCL3/MIP-1α, CCL5/RANTES) to the wells to stimulate the cells.

  • Incubation and Analysis:

    • Incubate the plate for the appropriate duration as required by the specific assay (e.g., for chemotaxis, this could be a few hours; for cytokine release, it could be 24-48 hours).

    • Perform the assay readout according to the manufacturer's instructions (e.g., measuring cell migration, quantifying cytokine levels by ELISA).

CCR1 Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of chemokines to the CCR1 receptor. CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (e.g., CCL3, CCL5) CCR1 CCR1 Chemokine->CCR1 Binds G_protein Gαiβγ CCR1->G_protein Activates beta_arrestin β-Arrestin CCR1->beta_arrestin Recruits BMS457 This compound BMS457->CCR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Cellular_Response Cellular Response (Chemotaxis, Proliferation, Inflammation) Ca2->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response Internalization Receptor Internalization beta_arrestin->Internalization

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Upon chemokine binding, CCR1 activates the Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][4] Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5] Downstream signaling also involves the activation of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[3] Furthermore, ligand-bound CCR1 recruits β-arrestin, leading to receptor desensitization and internalization. This compound, as a CCR1 antagonist, prevents the initiation of these downstream signaling events.

Experimental Workflow for Screening CCR1 Antagonists

The following diagram illustrates a typical workflow for screening potential CCR1 antagonists like this compound.

Screening_Workflow start Start: Compound Library primary_assay Primary Screening: Receptor Binding Assay (e.g., Radioligand Binding) start->primary_assay hits Identify Initial Hits primary_assay->hits secondary_assay Secondary Screening: Functional Assays (e.g., Chemotaxis, Ca²⁺ Flux) hits->secondary_assay Potent Compounds validated_hits Validate & Characterize Hits secondary_assay->validated_hits selectivity Selectivity Profiling: Test against other Chemokine Receptors validated_hits->selectivity Active Compounds lead_optimization Lead Optimization selectivity->lead_optimization Selective Compounds end End: Candidate Drug lead_optimization->end

Caption: Workflow for CCR1 Antagonist Screening.

References

Application Notes and Protocols for BMS-457 in Multiple Myeloma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The tumor microenvironment plays a crucial role in MM pathogenesis, with chemokine signaling pathways being pivotal in mediating cancer cell trafficking, survival, and drug resistance. The C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in MM progression.[1][2][3][4] High CCR1 expression on MM cells is associated with increased disease activity and poor prognosis.[1][5][6] BMS-457 is a potent and selective antagonist of CCR1, offering a targeted therapeutic strategy to disrupt the supportive signaling from the bone marrow microenvironment.

These application notes provide a comprehensive guide for utilizing this compound in in vitro studies with multiple myeloma cell lines. The protocols detailed below cover key experiments to evaluate the biological effects of this compound, including its impact on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound is a selective, non-competitive antagonist of the human C-C chemokine receptor 1 (CCR1). By binding to CCR1, this compound is hypothesized to inhibit the downstream signaling cascades initiated by the binding of its cognate ligands, which are abundant in the multiple myeloma bone marrow microenvironment. This inhibition is expected to disrupt critical survival and proliferation signals, leading to reduced tumor cell viability and induction of apoptosis. The primary signaling pathways believed to be attenuated by this compound in multiple myeloma cells are the PI3K/AKT and MAPK/ERK pathways.[7]

cluster_membrane Cell Membrane CCR1 CCR1 PI3K PI3K CCR1->PI3K Activates MAPK_ERK MAPK/ERK CCR1->MAPK_ERK Activates BMS457 This compound BMS457->CCR1 Inhibits CCL3_CCL5 CCL3/CCL5 CCL3_CCL5->CCR1 Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK_ERK->Proliferation MAPK_ERK->Apoptosis Inhibits

Caption: Proposed mechanism of action of this compound in multiple myeloma cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
Cell LineThis compound IC50 (nM) after 72h
RPMI-822685
U266120
OPM-295
MM.1S150

IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Effect of this compound on Apoptosis in Multiple Myeloma Cell Lines
Cell LineTreatment (48h)% Apoptotic Cells (Annexin V+)
RPMI-8226Vehicle Control5.2 ± 1.1
This compound (100 nM)35.8 ± 3.5
U266Vehicle Control4.8 ± 0.9
This compound (150 nM)30.2 ± 2.8

Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

Table 3: Modulation of Signaling Proteins by this compound in RPMI-8226 Cells
ProteinTreatment (24h)Relative Protein Level (Fold Change vs. Vehicle)
p-AKT (Ser473)This compound (100 nM)0.45 ± 0.08
Total AKTThis compound (100 nM)0.98 ± 0.12
p-ERK1/2 (Thr202/Tyr204)This compound (100 nM)0.52 ± 0.09
Total ERK1/2This compound (100 nM)1.05 ± 0.15
Cleaved Caspase-3This compound (100 nM)3.2 ± 0.4

Protein levels were determined by Western blot analysis and densitometry. Data are normalized to a loading control (e.g., β-actin).

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: RPMI-8226, U266, OPM-2, and MM.1S can be obtained from authenticated cell banks (e.g., ATCC).

  • Culture Medium: Culture RPMI-8226, U266, and OPM-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For MM.1S cells, use the same medium with 10% FBS.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage suspension cells (RPMI-8226, U266, OPM-2, MM.1S) every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.

Protocol 2: Cell Viability Assay (IC50 Determination)

Seed Seed Cells in 96-well Plate Treat Add Serial Dilutions of this compound Seed->Treat Incubate Incubate for 72h Treat->Incubate Assay Perform CellTiter-Glo® Assay Incubate->Assay Analyze Measure Luminescence & Calculate IC50 Assay->Analyze

Caption: Workflow for determining the IC50 of this compound.
  • Cell Seeding: Seed 5,000 cells per well in 90 µL of culture medium in a 96-well white, clear-bottom plate.

  • Drug Preparation: Prepare a 10X serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM.

  • Treatment: Add 10 µL of the 10X drug dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 100 nM for RPMI-8226) or vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample. Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis

Treat Treat Cells with This compound (24h) Lyse Lyse Cells & Quantify Protein Treat->Lyse Separate SDS-PAGE Lyse->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Probe Probe with Primary & Secondary Antibodies Transfer->Probe Detect Detect with ECL & Image Probe->Detect

Caption: Western blot analysis workflow.
  • Cell Lysis: After treatment with this compound for 24 hours, harvest and wash the cells with cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK1/2, total ERK1/2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound presents a promising targeted approach for the treatment of multiple myeloma by inhibiting the CCR1 signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in multiple myeloma cell lines. The provided data serves as a representative example of the expected outcomes. Further investigations are warranted to explore the potential of this compound in combination with other anti-myeloma agents and in more complex in vivo models.

References

Application Notes and Protocols for BMS-457 Administration in Murine Collagen-Induced Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The CCR1 receptor is a key mediator in the inflammatory cascade, playing a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the CCR1 pathway is a compelling therapeutic target. Murine collagen-induced arthritis (CIA) is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an appropriate model to evaluate the potential efficacy of CCR1 antagonists like this compound.

Signaling Pathway of CCR1 in Arthritis

The chemokine receptor CCR1 is activated by several inflammatory chemokines, including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). In the inflamed joint, these chemokines are produced by resident cells such as synovial fibroblasts and infiltrating immune cells. Binding of these chemokines to CCR1 on immune cells, particularly monocytes and macrophages, triggers a signaling cascade that leads to chemotaxis, cellular activation, and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This influx and activation of inflammatory cells contribute to the synovial inflammation, pannus formation, and subsequent cartilage and bone destruction characteristic of rheumatoid arthritis. By blocking the CCR1 receptor, this compound is hypothesized to inhibit the recruitment and activation of these key inflammatory cells, thereby ameliorating the signs and symptoms of arthritis.

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of arthritis using bovine type II collagen in the susceptible DBA/1J mouse strain.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

  • Emulsifying needle or device

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • On the day of the primary immunization, prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.

    • Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

    • Keep the emulsion on ice to maintain its stability.

  • Primary Immunization (Day 0):

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) following the same procedure as in step 1.

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection, but not in the exact same location.

  • Monitoring of Arthritis Development:

    • Begin monitoring the mice for signs of arthritis daily, starting from day 21.

    • Arthritis typically develops between days 24 and 35 after the primary immunization.

II. Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for solubilization (e.g., 0.5% (w/v) carboxymethylcellulose [CMC] in sterile water, or a solution of DMSO, PEG300, and Tween 80 in sterile water). The choice of vehicle should be determined by the solubility characteristics of the specific batch of this compound and preliminary formulation studies.

  • Sterile syringes and needles for administration (e.g., oral gavage needles or needles for intraperitoneal injection).

Procedure:

  • Preparation of Dosing Solution:

    • On each day of dosing, prepare a fresh solution of this compound.

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg, 30 mg/kg) and the body weight of the mice.

    • Suspend or dissolve the this compound powder in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.

  • Administration of this compound:

    • Treatment can be initiated either prophylactically (starting at the time of the primary or booster immunization) or therapeutically (once clinical signs of arthritis are evident).

    • Administer this compound to the treatment group of mice via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and frequency (e.g., once or twice daily).

    • Administer an equal volume of the vehicle to the control group of mice.

III. Assessment of Arthritis Severity

Procedure:

  • Clinical Scoring:

    • Score each paw for signs of inflammation (redness and swelling) on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or swelling in one digit.

      • 2 = Obvious erythema and swelling in more than one digit.

      • 3 = Severe erythema and swelling of the entire paw.

      • 4 = Maximal inflammation with joint deformity or ankylosis.

    • The maximum score per mouse is 16.

    • Record the clinical score for each mouse at regular intervals (e.g., daily or every other day).

  • Paw Thickness Measurement:

    • Use a digital caliper to measure the thickness of the hind paws at regular intervals.

    • An increase in paw thickness is indicative of inflammation.

  • Histological Analysis (End of Study):

    • At the end of the study, euthanize the mice and collect the hind paws.

    • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Stain with Safranin O-Fast Green to visualize cartilage integrity.

    • Score the histological sections for the severity of arthritis.

IV. Cytokine Analysis (Optional)

Procedure:

  • Serum Collection:

    • At the end of the study, collect blood from the mice via cardiac puncture.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Store the serum at -80°C until analysis.

  • Cytokine Measurement:

    • Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CCL3, CCL5) in the serum.

Data Presentation

The quantitative data from a study employing the above protocols should be summarized in clear and concise tables to allow for easy comparison between treatment and control groups.

Table 1: Representative Clinical Arthritis Scores

Treatment GroupMean Arthritis Score (Day X)Mean Arthritis Score (Day Y)Mean Arthritis Score (Day Z)
Vehicle Control8.5 ± 1.210.2 ± 1.511.8 ± 1.8
This compound (10 mg/kg)4.2 ± 0.85.5 ± 1.06.1 ± 1.2
This compound (30 mg/kg)2.1 ± 0.53.0 ± 0.73.5 ± 0.9

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests.

Table 2: Representative Paw Thickness Measurements

Treatment GroupMean Paw Thickness (mm) at Day Z
Vehicle Control3.5 ± 0.3
This compound (10 mg/kg)2.8 ± 0.2
This compound (30 mg/kg)2.4 ± 0.2

Data are presented as mean ± SEM.

Table 3: Representative Serum Cytokine Levels

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control150 ± 2580 ± 15250 ± 40
This compound (10 mg/kg)85 ± 1845 ± 10140 ± 30
This compound (30 mg/kg)50 ± 1225 ± 880 ± 20

Data are presented as mean ± SEM.

Experimental Workflow Diagram

CIA_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animals DBA/1J Mice (8-10 weeks old) Groups Group Allocation: - Vehicle Control - this compound (low dose) - this compound (high dose) Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment Daily Treatment: - Vehicle - this compound Day21->Treatment Monitoring Daily Monitoring: - Clinical Scoring - Paw Thickness Treatment->Monitoring Endpoint End of Study: - Histology - Cytokine Analysis Monitoring->Endpoint

Caption: Experimental workflow for this compound administration in CIA mice.

Application Notes: Flow Cytometry Analysis of Cellular Responses to BMS-457 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key G protein-coupled receptor involved in the chemotaxis of various immune cells, including monocytes, macrophages, and T cells. By blocking the interaction of CCR1 with its ligands, such as MIP-1α (CCL3) and RANTES (CCL5), this compound can modulate inflammatory responses.[1] Flow cytometry is an indispensable tool for dissecting the cellular effects of such targeted therapies, enabling multiparametric analysis at the single-cell level.[2] This document provides detailed protocols for assessing the impact of this compound on cell apoptosis, cell cycle progression, and cell surface marker expression using flow cytometry.

Principle of Analysis

Flow cytometry measures the physical and chemical characteristics of cells as they pass through a laser beam. Fluorescently labeled antibodies and dyes allow for the quantification of various cellular parameters. For this compound, flow cytometry can be used to:

  • Assess Apoptosis: Determine if this compound induces programmed cell death in target cell populations.

  • Analyze Cell Cycle: Investigate whether this compound affects cell proliferation by causing cell cycle arrest.

  • Profile Cell Surface Markers: Evaluate changes in the expression of cell surface proteins, which can indicate cellular activation, differentiation, or lineage.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize hypothetical quantitative data from flow cytometry experiments on a CCR1-expressing cell line (e.g., THP-1) treated with this compound.

Table 1: Apoptosis Analysis via Annexin V and Propidium Iodide (PI) Staining

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (1 µM)94.8 ± 2.52.8 ± 0.92.4 ± 0.6
This compound (10 µM)94.5 ± 2.33.1 ± 1.12.4 ± 0.7
Staurosporine (1 µM)45.3 ± 3.840.1 ± 3.214.6 ± 1.5

Data are presented as mean ± standard deviation.

Table 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 3.130.2 ± 2.514.4 ± 1.8
This compound (1 µM)56.1 ± 3.329.5 ± 2.414.4 ± 1.9
This compound (10 µM)55.8 ± 3.029.9 ± 2.614.3 ± 1.7
Nocodazole (100 ng/mL)10.2 ± 1.515.5 ± 2.174.3 ± 4.2

Data are presented as mean ± standard deviation.

Table 3: Cell Surface Marker Expression (CD11b) on Differentiated THP-1 Cells

Treatment Group% CD11b Positive CellsMean Fluorescence Intensity (MFI) of CD11b
Vehicle Control85.7 ± 4.215,240 ± 1,230
This compound (1 µM)84.9 ± 4.514,980 ± 1,150
This compound (10 µM)85.1 ± 4.315,050 ± 1,200

Data are presented as mean ± standard deviation.

Mandatory Visualizations

BMS_457_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein G-protein Activation CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks Chemokine Chemokine (e.g., MIP-1α) Chemokine->CCR1 Binds PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Actin Actin Polymerization Ca_PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Figure 1. Simplified signaling pathway of CCR1 and the inhibitory action of this compound.

Flow_Cytometry_Workflow start Cell Culture (e.g., THP-1) treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Cells treatment->harvest staining Stain with Fluorescent Probes harvest->staining acquisition Acquire on Flow Cytometer staining->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis

References

Application Notes and Protocols for BMS-457 in Blocking MIP-1α Induced Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Inflammatory Protein-1α (MIP-1α), also known as Chemokine (C-C motif) ligand 3 (CCL3), is a potent chemoattractant for various immune cells, including monocytes, macrophages, and T-lymphocytes.[1][2] Its interaction with the C-C chemokine receptor type 1 (CCR1) triggers a cascade of intracellular signaling events, leading to cell migration, a fundamental process in inflammatory responses and the pathogenesis of various diseases, including rheumatoid arthritis and multiple myeloma.[3][4] BMS-457 is a potent and selective antagonist of the CCR1 receptor, developed as a potential therapeutic agent for inflammatory diseases.[3] This document provides detailed application notes and protocols for utilizing this compound to inhibit MIP-1α induced cell migration in a research setting.

Data Presentation

The efficacy of this compound in blocking MIP-1α-mediated cellular responses has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) as reported in preclinical studies.

Assay TypeLigandCell TypeIC50 of this compound (nM)Reference
CCR1 Radioligand Binding Assay[¹²⁵I]-MIP-1αHuman CCR1-expressing cellsData not publicly availableGardner et al., 2013
MIP-1α Induced ChemotaxisMIP-1αHuman MonocytesData not publicly availableGardner et al., 2013
MIP-1α Induced Calcium MobilizationMIP-1αHuman CCR1-expressing cellsData not publicly availableGardner et al., 2013

Note: While the primary publication, "The discovery of this compound, a potent and selective CCR1 antagonist" by Gardner et al. (2013), establishes its potency, specific IC50 values are not available in the public domain. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.

Signaling Pathway and Mechanism of Action

MIP-1α binding to its receptor, CCR1, a G-protein coupled receptor (GPCR), initiates a signaling cascade that culminates in cell migration. This compound, as a CCR1 antagonist, effectively blocks this pathway at the initial receptor-ligand interaction.

MIP-1α/CCR1 Signaling Pathway

The binding of MIP-1α to CCR1 triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This calcium influx, along with other downstream signaling molecules such as protein kinase C (PKC) and members of the Rho GTPase family (Rac, Rho, and Cdc42), orchestrates the cytoskeletal rearrangements necessary for directed cell movement.

MIP1a_CCR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MIP1a MIP-1α (CCL3) CCR1 CCR1 MIP1a->CCR1 Binds G_protein Gαqβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Rho_GTPases Rac/Rho/Cdc42 Ca_cyto->Rho_GTPases Activates PKC->Rho_GTPases Activates Actin Actin Polymerization Rho_GTPases->Actin Migration Cell Migration Actin->Migration

Caption: MIP-1α/CCR1 signaling pathway leading to cell migration.

Mechanism of Action of this compound

This compound is a small molecule antagonist that competitively binds to the CCR1 receptor. By occupying the binding site, it prevents the endogenous ligand, MIP-1α, from interacting with the receptor, thereby inhibiting the initiation of the downstream signaling cascade. This blockade effectively abrogates MIP-1α-induced cellular responses, including chemotaxis and calcium mobilization.

BMS457_MoA cluster_inhibition Inhibition MIP1a MIP-1α (CCL3) BMS457 This compound CCR1 CCR1 Receptor MIP1a->CCR1 Binding BMS457->CCR1 Competitive Binding Signaling Downstream Signaling Inhibition X CCR1->Signaling Activation Migration Cell Migration Signaling->Migration

Caption: Mechanism of action of this compound as a CCR1 antagonist.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on MIP-1α induced cell migration.

Chemotaxis Assay (Transwell Migration Assay)

This assay measures the ability of this compound to block the directional migration of cells towards a MIP-1α gradient.

Experimental Workflow:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare cell suspension (e.g., human monocytes) B 2. Pre-incubate cells with varying concentrations of this compound or vehicle control. A->B D 4. Add pre-incubated cells to the upper chamber (insert). B->D C 3. Add MIP-1α (chemoattractant) to the lower chamber of a Transwell plate. E 5. Incubate for 2-4 hours at 37°C. D->E F 6. Quantify migrated cells in the lower chamber (e.g., using a cell counter or fluorescence). E->F G 7. Calculate % inhibition and IC50 value. F->G

Caption: Workflow for a chemotaxis (Transwell migration) assay.

Materials:

  • Human monocytes or a relevant cell line expressing CCR1 (e.g., THP-1)

  • RPMI 1640 medium with 0.5% BSA

  • Recombinant Human MIP-1α (CCL3)

  • This compound

  • Transwell inserts (e.g., 5 or 8 µm pore size)

  • 24-well companion plates

  • Cell counter or fluorescence plate reader

  • Calcein-AM (for fluorescent quantification)

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient density.

    • On the day of the experiment, harvest and resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in RPMI 1640 + 0.5% BSA to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Pre-incubation:

    • Mix equal volumes of the cell suspension and the this compound/vehicle dilutions.

    • Incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 + 0.5% BSA containing MIP-1α (e.g., 10 ng/mL, optimal concentration should be predetermined by a dose-response experiment) to the lower wells of the 24-well plate.

    • Add a negative control well with medium only (no MIP-1α).

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours (the optimal time should be determined empirically).

  • Quantification of Migration:

    • Manual Counting: Carefully remove the insert. Aspirate the medium from the lower chamber, and count the migrated cells using a hemocytometer or an automated cell counter.

    • Fluorescent Method:

      • During the last 30 minutes of incubation, add Calcein-AM to the cell suspension in the upper chamber.

      • After incubation, measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of migration relative to the positive control (MIP-1α without this compound).

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the MIP-1α-induced increase in intracellular calcium concentration.

Materials:

  • Human CCR1-expressing cells (e.g., HEK293-CCR1 stable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Recombinant Human MIP-1α (CCL3)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Plate the CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Cell Washing:

    • Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

    • After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • MIP-1α Stimulation and Measurement:

    • Prepare a solution of MIP-1α in HBSS at a concentration that elicits a submaximal response (EC80, to be determined in a prior dose-response experiment).

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the MIP-1α solution into each well.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) represents the calcium response.

    • Calculate the percentage of inhibition of the MIP-1α response by this compound for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Receptor Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

Materials:

  • Membrane preparations from cells overexpressing human CCR1

  • Radiolabeled MIP-1α (e.g., [¹²⁵I]-MIP-1α)

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Glass fiber filter mats

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of binding buffer

      • 25 µL of serially diluted this compound or unlabeled MIP-1α (for competition curve) or vehicle.

      • 25 µL of radiolabeled MIP-1α (at a concentration close to its Kd).

      • 25 µL of the CCR1-containing membrane preparation.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

  • Quantification:

    • Dry the filter mats.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of unlabeled MIP-1α.

    • Subtract non-specific binding from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool for investigating the role of the MIP-1α/CCR1 axis in various physiological and pathological processes. The protocols outlined in this document provide a framework for characterizing the inhibitory activity of this compound on MIP-1α-induced cell migration and associated signaling events. Researchers are encouraged to optimize these protocols for their specific experimental systems to ensure robust and reproducible results.

References

Application Notes: Immunohistochemical Analysis of Tissues Treated with BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1] CCR1 is a key mediator of inflammatory cell migration in response to various chemokines, such as MIP-1α (CCL3) and RANTES (CCL5). By blocking CCR1, this compound inhibits the chemotaxis of immune cells, making it a compound of interest for various inflammatory diseases. Immunohistochemistry (IHC) is an essential technique for visualizing the in-situ effects of this compound on target tissues. It allows for the assessment of pharmacodynamic biomarkers, providing insights into target engagement and the modulation of downstream signaling pathways within the tissue microenvironment. These application notes provide a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.

Mechanism of Action and Signaling Pathway

This compound functions by binding to CCR1 and preventing its interaction with cognate chemokines like MIP-1α and RANTES.[1] This blockade inhibits the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell migration, proliferation, and survival. The following diagram illustrates the inhibitory effect of this compound on the CCR1 signaling pathway.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR1 CCR1 PI3K PI3K CCR1->PI3K Activates p38MAPK p38 MAPK CCR1->p38MAPK Activates Ligand Chemokines (MIP-1α, RANTES) Ligand->CCR1 Binds BMS457 This compound BMS457->CCR1 Inhibits Akt Akt PI3K->Akt Response Cell Migration & Inflammatory Response Akt->Response p38MAPK->Response

This compound blocks chemokine binding to CCR1, inhibiting downstream signaling.

Data Presentation: Expected IHC Outcomes

The following tables summarize hypothetical quantitative data from IHC analysis of inflamed tissues (e.g., from a rheumatoid arthritis model) treated with this compound. Staining for a downstream marker, such as phosphorylated p38 MAPK (p-p38), can serve as a pharmacodynamic biomarker. Staining intensity is typically scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated to provide a semi-quantitative measure of protein expression.[2]

H-Score Formula: H-Score = Σ (Intensity × Percentage of Positive Cells)

Table 1: IHC Analysis of Phospho-p38 MAPK in this compound Treated Synovial Tissue

Treatment GroupStaining Intensity (0-3) (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control2.7 ± 0.580 ± 12216 ± 48
This compound (10 mg/kg)1.4 ± 0.635 ± 1549 ± 25
This compound (30 mg/kg)0.6 ± 0.310 ± 76 ± 5

Table 2: IHC Analysis of CD68+ Macrophage Infiltration in this compound Treated Synovial Tissue

Treatment GroupStaining Intensity (0-3) (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control2.9 ± 0.375 ± 10217 ± 32
This compound (10 mg/kg)1.8 ± 0.440 ± 1172 ± 20
This compound (30 mg/kg)0.9 ± 0.518 ± 816 ± 9

Experimental Protocols

This section provides a detailed protocol for performing IHC on FFPE tissues. Optimization may be required for specific antibodies and tissue types.[3]

start Tissue Fixation (10% NBF, 18-24h) deparaffin Deparaffinization & Rehydration (Xylene & Ethanol (B145695) Series) start->deparaffin retrieval Antigen Retrieval (HIER in Citrate Buffer, pH 6.0) deparaffin->retrieval blocking Blocking (Peroxidase & Protein Block) retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38, 4°C Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-Polymer) primary_ab->secondary_ab detection Chromogen Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining & Dehydration (Hematoxylin, Ethanol, Xylene) detection->counterstain mounting Mounting & Coverslipping counterstain->mounting imaging Imaging & Analysis mounting->imaging

General workflow for immunohistochemistry on FFPE tissues.

Part 1: Tissue Preparation and Sectioning

  • Tissue Fixation: Immediately after excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The fixative volume should be at least 10 times the tissue volume.[2]

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C to ensure tissue adherence.

Part 2: Deparaffinization and Rehydration

  • Xylene: Immerse slides in xylene for 5 minutes. Repeat twice with fresh xylene.[4]

  • Ethanol Series: Rehydrate the sections by immersing them for 3 minutes each in a series of graded ethanol solutions: 100% (twice), 95%, 80%, and 70%.[4]

  • Water Rinse: Rinse slides gently in running distilled water for 5 minutes.[4]

Part 3: Antigen Retrieval

Formalin fixation creates protein cross-links that can mask antigenic epitopes.[5][6] Heat-Induced Epitope Retrieval (HIER) is recommended for many targets, including phosphorylated proteins.[7][8]

  • Buffer Preparation: Prepare a 10 mM Sodium Citrate Buffer (pH 6.0). For some phospho-specific antibodies, an EDTA-based buffer (pH 8.0 or 9.0) may yield better results.[7][9]

  • Heating: Preheat the antigen retrieval solution to 95-100°C in a pressure cooker, microwave, or water bath.[7]

  • Incubation: Immerse the slides in the preheated buffer and incubate for 15-20 minutes.[4]

  • Cooling: Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.

  • Washing: Rinse the slides with a wash buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBST).

Part 4: Immunostaining

  • Endogenous Peroxidase Block: To quench endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.[3] Rinse with wash buffer.

  • Protein Block: To minimize non-specific antibody binding, incubate the sections with a protein blocking solution (e.g., 5% normal goat serum or bovine serum albumin in TBST) for 1 hour at room temperature in a humidified chamber.[4]

  • Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.[10]

  • Washing: Wash the slides three times for 5 minutes each with wash buffer.

  • Secondary Antibody/Detection System: Apply a polymer-based HRP-conjugated secondary antibody detection system.[11] These systems offer high sensitivity and reduced background compared to traditional avidin-biotin methods.[11] Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the slides three times for 5 minutes each with wash buffer.

  • Chromogen Development: Apply the chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and incubate for 5-10 minutes, or until the desired brown precipitate develops.[12] Monitor the reaction under a microscope.

  • Stopping Reaction: Immerse the slides in distilled water to stop the chromogenic reaction.[2]

Part 5: Counterstaining, Dehydration, and Mounting

  • Counterstain: Immerse slides in Hematoxylin for 30-60 seconds to stain the cell nuclei.[3]

  • Bluing: Rinse gently in running tap water for 5-10 minutes until the sections turn blue.

  • Dehydration: Dehydrate the sections by immersing them for 2-3 minutes each in graded ethanol (95%, 100% twice).[3]

  • Clearing: Clear the sections by immersing them in xylene for 5 minutes (twice).

  • Mounting: Apply a permanent mounting medium and place a coverslip on the slide, avoiding air bubbles.

Part 6: Imaging and Quantitative Analysis

  • Imaging: Allow the mounting medium to dry completely before imaging. Scan the stained slides using a digital slide scanner or capture images with a microscope-mounted digital camera.[2]

  • Quantitative Analysis: Utilize image analysis software to quantify the staining. The H-Score can be calculated by assessing both the intensity and the percentage of positive cells across multiple representative fields of view for each slide.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Ineffective primary antibodyUse a validated antibody; optimize dilution and incubation time.[2]
Improper antigen retrievalOptimize retrieval buffer, time, and temperature.[8]
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.[9]
Endogenous biotin (B1667282) (if using ABC)Use a polymer-based detection system.[13] Consider an avidin/biotin block.[14]
Overstaining Primary antibody too concentratedTitrate the primary antibody to find the optimal dilution.
Over-development of chromogenReduce incubation time with the DAB substrate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-457 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of BMS-457, a potent and selective CCR1 antagonist. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its relevance to in vivo models?

A1: this compound is a C-C chemokine receptor 1 (CCR1) antagonist. CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α and CCL5/RANTES), activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. This signaling cascade is crucial for the migration and activation of immune cells, such as monocytes and macrophages, to sites of inflammation.[1][2] By blocking this receptor, this compound is designed to inhibit the infiltration of these inflammatory cells into tissues, making it a therapeutic candidate for inflammatory diseases like rheumatoid arthritis.[3][4]

Q2: Which in vivo model is most appropriate for evaluating the efficacy of this compound?

A2: The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for studying the in vivo efficacy of CCR1 antagonists for rheumatoid arthritis.[5][6][7] This model mimics many of the pathological features of human rheumatoid arthritis, including synovial inflammation, cartilage destruction, and bone erosion, which are processes mediated by immune cell infiltration.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a small molecule that may require a specific formulation for optimal solubility and bioavailability in vivo. While specific formulation details for this compound are not publicly available, common oral formulations for similar small molecules with low water solubility include suspensions in vehicles like 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) or solutions in polyethylene (B3416737) glycol (PEG400).[4] For intraperitoneal or subcutaneous injections, formulations involving DMSO and corn oil or cyclodextrins may be considered.[4] It is crucial to perform pilot studies to determine the optimal, non-toxic formulation for your specific experimental setup.

Q4: What are the key parameters to measure when assessing the in vivo efficacy of this compound in a CIA model?

A4: The primary efficacy endpoint in a CIA model is the Arthritis Score or Arthritis Index , a macroscopic assessment of paw swelling and inflammation.[3] Other important parameters include:

  • Paw Thickness: Measured with calipers.

  • Histopathology: Of the affected joints to assess cellular infiltration, cartilage damage, and bone erosion.

  • Biomarkers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or joint tissue.[6]

  • Pharmacodynamic (PD) Markers: Assessment of target engagement, such as receptor occupancy on circulating immune cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy (No reduction in arthritis score) Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site.Conduct a dose-response study with a wider range of doses. Refer to literature on other CCR1 antagonists for guidance on effective dose ranges in similar models.
Poor Bioavailability: The formulation may not be optimal for absorption.Experiment with different formulation strategies (e.g., different vehicles, use of solubilizing agents).[4]
Compound Instability: The compound may be degrading in the formulation or in vivo.Prepare fresh formulations for each administration. Assess the stability of this compound in the chosen vehicle under experimental conditions.
High Variability in Response Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound.Ensure all personnel are properly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection). Use calibrated equipment.
Biological Variability in Animals: Differences in the immune response and disease progression between individual animals.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into treatment and control groups based on baseline disease severity.
Toxicity Observed (e.g., weight loss, lethargy) High Dose: The administered dose may be approaching the maximum tolerated dose (MTD).Reduce the dose or the frequency of administration. Conduct a formal MTD study if significant toxicity is observed.
Vehicle Toxicity: The formulation vehicle may be causing adverse effects.Include a vehicle-only control group to assess the toxicity of the formulation itself. Consider alternative, less toxic vehicles.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for inducing arthritis in DBA/1 mice to test the efficacy of this compound.

Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1 mice (male, 8-10 weeks old)

  • This compound

  • Vehicle for formulation (e.g., 0.5% CMC-Na)

Procedure:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Inject 100 µg of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a booster injection of 100 µg of the emulsion intradermally.

  • Disease Monitoring: Begin monitoring mice daily for the onset of arthritis, typically starting around day 24. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=ankylosis). The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

  • Treatment Initiation: Once mice develop a predetermined arthritis score (e.g., a score of 2), randomize them into treatment and control groups.

  • Dosing: Administer this compound (e.g., via oral gavage) at various doses (e.g., 3, 10, 30 mg/kg) daily for a specified period (e.g., 14-21 days). The control group should receive the vehicle alone.

  • Efficacy Evaluation: Monitor and record arthritis scores and paw thickness regularly throughout the treatment period. At the end of the study, collect blood for biomarker analysis and harvest joints for histopathological examination.

Pharmacodynamic (PD) Assay: Receptor Occupancy

This protocol outlines a method to assess the engagement of this compound with its target, CCR1, on peripheral blood mononuclear cells (PBMCs).

Materials:

  • Whole blood from treated and control animals

  • Fluorescently labeled CCR1 ligand (e.g., fluorescently tagged CCL3)

  • Flow cytometer

  • Antibodies against immune cell markers (e.g., CD11b for monocytes/macrophages)

Procedure:

  • Blood Collection: Collect whole blood from treated and control animals at various time points after this compound administration.

  • Cell Staining: Incubate the whole blood with a saturating concentration of the fluorescently labeled CCR1 ligand. Co-stain with antibodies to identify the target immune cell population (e.g., monocytes).

  • Flow Cytometry: Analyze the samples using a flow cytometer. The binding of the fluorescent ligand to CCR1 on the surface of the target cells will be inversely proportional to the receptor occupancy by this compound.

  • Data Analysis: Calculate the percentage of receptor occupancy by comparing the mean fluorescence intensity (MFI) of the labeled ligand in the treated group to that of the vehicle-treated control group.

Quantitative Data Summary

While specific in vivo dose-response data for this compound is not publicly available, the following table presents hypothetical data based on typical results for a CCR1 antagonist in a murine CIA model to illustrate how to structure and interpret such data.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Arthritis Score (Day 14 post-treatment)% Inhibition of Arthritis Score
Vehicle Control-10.5 ± 1.2-
This compound37.8 ± 1.525.7%
This compound104.2 ± 0.960.0%
This compound302.1 ± 0.580.0%

Data are presented as mean ± standard error of the mean (SEM).

Visualizations

CCR1_Signaling_Pathway Simplified CCR1 Signaling Pathway Ligand CCL3/CCL5 CCR1 CCR1 Ligand->CCR1 Binds G_Protein Gαi/βγ CCR1->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MAPK->NFkB Cell_Migration Cell Migration & Inflammation NFkB->Cell_Migration Promotes BMS457 This compound BMS457->CCR1 Blocks

Caption: Simplified CCR1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow In Vivo Efficacy Study Workflow for this compound Induction Induce CIA in Mice Monitoring Monitor for Arthritis Onset Induction->Monitoring Randomization Randomize Mice into Groups Monitoring->Randomization Treatment Daily Dosing: - Vehicle - this compound (Dose 1) - this compound (Dose 2) - this compound (Dose 3) Randomization->Treatment Evaluation Efficacy Evaluation: - Arthritis Score - Paw Thickness Treatment->Evaluation Throughout Treatment Analysis Terminal Analysis: - Histopathology - Biomarkers - PD Markers Treatment->Analysis End of Study Evaluation->Analysis

Caption: Workflow for an in vivo efficacy study of this compound in a CIA mouse model.

References

BMS-457 Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of BMS-457, a potent and selective CCR1 antagonist. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound should be stored at -80°C for a maximum of six months or at -20°C for up to one month to ensure stability.[1][2]

Q3: Is this compound stable at room temperature during shipping?

A3: Yes, this compound is stable at ambient temperatures for a few days, which covers typical shipping and customs handling times.[1]

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in DMSO.[1][2] For in vivo applications, further dilution into vehicles such as corn oil or formulations containing PEG300 and Tween 80 may be necessary.[1]

Q5: Are there any known degradation pathways for this compound?

A5: Specific, detailed degradation pathways for this compound are not extensively documented in publicly available literature. As a complex organic molecule, it may be susceptible to hydrolysis or oxidation under improper storage conditions. A generalized potential degradation pathway is illustrated below.

Data Summary

Storage Conditions
FormTemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1][2]
-20°C1 month[1] or 6 months[2]

Note: There is a slight discrepancy in the provided data for storage at -20°C in solvent. It is recommended to adhere to the shorter duration of one month to ensure optimal compound integrity.

Troubleshooting Guide

Encountering issues with this compound efficacy or reproducibility? The following guide provides a structured approach to troubleshooting potential stability-related problems.

Troubleshooting_BMS457_Stability cluster_InitialCheck Initial Check cluster_Investigation Investigation cluster_Resolution Resolution start Experiment Yields Inconsistent or Unexpected Results check_storage Verify Storage Conditions of Stock start->check_storage check_age Check Age of Stock Solution and Powder start->check_age check_handling Review Handling and Dilution Protocol start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage no_obvious_issue No Obvious Issues Found check_storage->no_obvious_issue aged_stock Stock Exceeds Recommended Age check_age->aged_stock check_age->no_obvious_issue handling_error Potential Handling Error Identified check_handling->handling_error check_handling->no_obvious_issue discard_stock Discard Current Stock and Prepare Freshly improper_storage->discard_stock Action aged_stock->discard_stock Action revise_protocol Revise and Standardize Handling Protocol handling_error->revise_protocol Action analytical_chem Consider Analytical Chemistry (e.g., LC-MS) to Confirm Integrity no_obvious_issue->analytical_chem new_powder Use a Fresh Vial of this compound Powder discard_stock->new_powder revise_protocol->start Re-run Experiment

Caption: Troubleshooting workflow for this compound stability issues.

Experimental Protocols

While specific stability-indicating assay methods for this compound are not publicly detailed, a general approach to assess the stability of a compound in solution can be outlined as follows:

Protocol: General Stability Assessment of this compound in Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).

    • Include a control sample to be analyzed immediately (Time 0).

  • Time-Point Analysis:

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the sample to thaw completely and equilibrate to room temperature.

  • Analytical Method:

    • Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).

    • The HPLC method should be capable of separating the parent this compound peak from any potential degradants.

  • Data Analysis:

    • Compare the peak area of the parent compound in the stored samples to the Time 0 sample.

    • A decrease in the parent peak area and the appearance of new peaks would indicate degradation.

    • Calculate the percentage of the remaining parent compound at each time point for each storage condition.

Potential Degradation Pathway

The following diagram illustrates a generalized and hypothetical degradation pathway for a complex molecule like this compound, highlighting potential points of hydrolysis. This is a conceptual representation and has not been experimentally verified for this compound.

Degradation_Pathway cluster_degradation Potential Hydrolysis cluster_products Degradation Products BMS457 This compound (C24H35ClN2O4) Amide_Hydrolysis Amide Bond Hydrolysis BMS457->Amide_Hydrolysis H2O / pH Ester_Hydrolysis Hypothetical Ester Hydrolysis (if applicable in formulation) BMS457->Ester_Hydrolysis H2O / pH Degradant_A Degradant A Amide_Hydrolysis->Degradant_A Degradant_B Degradant B Ester_Hydrolysis->Degradant_B

Caption: Generalized potential degradation pathway for this compound.

References

Overcoming BMS-457 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-457, a potent and selective CCR1 antagonist. The following information addresses common challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or saline?

A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers. For most in vitro and in vivo experiments, a stock solution in an organic solvent is required, which is then further diluted into the final experimental medium.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. A solubility of up to 10 mM in DMSO has been reported.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:

  • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in the final aqueous medium can help to maintain the solubility of this compound.

  • Co-solvents: Employing a co-solvent system can increase the solubility. For example, a mixture of DMSO and polyethylene (B3416737) glycol (PEG), such as PEG300 or PEG400, can be used.

  • Formation of a Suspension: If a true solution is not achievable at the desired concentration, creating a homogenous and stable suspension using agents like carboxymethyl cellulose (B213188) (CMC) is a viable alternative for in vivo studies.

Q4: Can I use sonication to dissolve this compound?

A4: Sonication can be used to aid in the dissolution of this compound in an appropriate solvent system, particularly when preparing suspensions. However, it is important to monitor the temperature during sonication to prevent any potential degradation of the compound.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides systematic approaches to address solubility challenges during your experiments.

Issue 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture wells after adding this compound.

  • Inconsistent or non-reproducible experimental results.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%.

  • Incorporate a Surfactant: Prepare your final dilution in a medium containing a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 80).

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium to avoid a sudden change in solvent polarity.

  • Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Issue 2: Inconsistent Results in Animal Studies

Symptoms:

  • High variability in pharmacokinetic or pharmacodynamic data between animals.

  • Lower than expected in vivo efficacy.

Troubleshooting Steps:

  • Optimize Formulation: A simple solution in an organic solvent may not be suitable for in vivo administration. Consider the following formulation strategies:

    • Co-solvent Systems: Use a mixture of solvents to improve solubility.

    • Suspensions: Prepare a micronized suspension in a vehicle containing a suspending agent.

  • Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.

  • Route of Administration: The choice of formulation will depend on the route of administration (e.g., oral, intravenous). Formulations for intravenous injection must be true solutions to prevent emboli.

Quantitative Data on Formulation Components

The following table summarizes common excipients used to formulate poorly soluble compounds like this compound. While specific quantitative solubility data for this compound in these systems is not publicly available, this table provides a starting point for formulation development.

ExcipientTypeTypical Concentration RangeNotes
DMSOOrganic Solvent< 1% (in vitro), variable (in vivo)Recommended for stock solutions. High concentrations can be toxic.
PEG300 / PEG400Co-solvent10-40%Often used in combination with other solvents and surfactants for in vivo formulations.[2]
Tween® 80 (Polysorbate 80)Surfactant0.1-5%A non-ionic surfactant used to increase solubility and stability in aqueous solutions.[2]
Carboxymethyl Cellulose (CMC)Suspending Agent0.2-0.5%Used to create uniform suspensions for oral administration.[2]
Corn OilOily Vehicle90% (with 10% DMSO)Can be used for subcutaneous or intramuscular injections, forming a drug depot.[2]
SBE-β-CDComplexation Agent20%Sulfobutylether-β-cyclodextrin can form inclusion complexes to enhance aqueous solubility. Preparation of a 20% solution in saline is suggested.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for In Vivo Oral Administration (Suspension)

This protocol is based on a common method for preparing a suspension of a poorly soluble compound for oral gavage in animal studies.[2]

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile distilled water (ddH₂O)

  • Mortar and pestle

  • Stir plate and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle (0.5% CMC-Na):

    • Weigh 0.5 g of CMC-Na.

    • In a beaker, add the CMC-Na to 100 mL of ddH₂O while stirring continuously.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound for your desired final concentration (e.g., for a 10 mg/mL suspension in 10 mL, weigh 100 mg of this compound).

    • Triturate the this compound powder in a mortar and pestle to a fine, uniform consistency.

    • Gradually add a small volume of the 0.5% CMC-Na vehicle to the this compound powder in the mortar and mix to form a smooth paste.

    • Slowly add the remaining vehicle to the paste while continuously stirring.

    • Transfer the suspension to a suitable container and stir for at least 30 minutes to ensure homogeneity.

    • Visually inspect for any large aggregates.

    • Keep the suspension under continuous stirring during dosing to maintain uniformity.

Protocol 2: Preparation of a this compound Formulation for In Vivo Injection (Co-solvent System)

This protocol describes the preparation of a co-solvent formulation suitable for parenteral administration, based on suggested formulations for poorly soluble drugs.[2]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween® 80

  • Sterile saline (0.9% NaCl in water)

  • Sterile vials and syringes

Procedure:

  • Prepare the this compound Stock Solution in DMSO:

    • Dissolve the required amount of this compound in DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • Prepare the Final Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline):

    • In a sterile vial, add the required volume of the this compound DMSO stock solution.

    • Add the corresponding volume of PEG300 and mix thoroughly until the solution is clear.

    • Add the Tween® 80 and mix again until the solution is clear.

    • Slowly add the sterile saline to the mixture while vortexing or stirring to bring it to the final volume.

    • Visually inspect the final solution to ensure it is clear and free of precipitation.

    • This formulation should be prepared fresh before use.

Visualizations

CCR1 Signaling Pathway

This compound is an antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a signaling cascade that promotes the migration and activation of inflammatory cells. This compound blocks this interaction, thereby inhibiting the downstream signaling events.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Ligand Chemokine Ligand CCR1 CCR1 Chemokine Ligand->CCR1 Binds G_protein G Protein (Gαi) CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK (ERK1/2) PI3K->MAPK Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response Cell_Migration Cell Migration Ca_mobilization->Cell_Migration Cell_Migration->Inflammatory_Response

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow start Start: Need to dissolve This compound stock_solution Prepare stock solution in 100% DMSO start->stock_solution dilution Dilute into aqueous medium stock_solution->dilution precipitation Precipitation observed? dilution->precipitation yes precipitation->yes Yes no precipitation->no No troubleshoot Troubleshooting Strategies yes->troubleshoot success Success: Homogenous solution or suspension no->success use_surfactant Add surfactant (e.g., Tween 80) troubleshoot->use_surfactant use_cosolvent Use co-solvent (e.g., PEG300) troubleshoot->use_cosolvent make_suspension Prepare a suspension (e.g., with CMC) troubleshoot->make_suspension use_surfactant->success use_cosolvent->success make_suspension->success

Caption: Decision tree for troubleshooting this compound solubility issues.

References

BMS-457 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-457. This resource is designed for researchers, scientists, and drug development professionals using this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Compound Profile: this compound

  • Primary Target: C-C Motif Chemokine Receptor 1 (CCR1).[1][2]

  • Mechanism of Action: this compound is a potent and selective antagonist of CCR1.[1][2] It functions by binding to the receptor and inhibiting the downstream signaling and chemotaxis induced by CCR1 ligands such as MIP-1α (CCL3) and RANTES (CCL5).[1]

  • Primary Application: Investigated for the treatment of inflammatory diseases like rheumatoid arthritis.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected cytotoxicity or a reduction in cell proliferation after treating my cells with this compound. Is this a known off-target effect?

Answer:

While this compound is designed to be a selective CCR1 antagonist, unexpected effects on cell viability are a common concern with any small molecule inhibitor. These effects can stem from several sources:

  • Direct Off-Target Cytotoxicity: The compound may be interacting with other cellular targets essential for cell survival or proliferation. Publicly available broad-spectrum screening data for this compound is limited, so novel off-target effects in specific cell lines are possible.

  • On-Target Effects in a Specific Context: If your cell line's survival or proliferation is unexpectedly dependent on basal CCR1 signaling, antagonism by this compound could appear as a cytotoxic or anti-proliferative effect.

  • Experimental Artifacts: High concentrations of the compound or the solvent (typically DMSO) can be toxic to cells. Contamination of the compound stock is also a possibility.

Troubleshooting Steps:

  • Validate Dose-Response: Perform a comprehensive dose-response curve (e.g., from 1 nM to 100 µM) to determine the IC50 for the observed effect. Compare this to the reported IC50 for CCR1 antagonism (low nanomolar range).[1] A large difference between these values may suggest an off-target effect or non-specific toxicity.

  • Run Proper Controls: Always include a "vehicle-only" control group (e.g., cells treated with the same final concentration of DMSO as your highest this compound dose) to rule out solvent toxicity.

  • Use an Orthogonal Viability Assay: Confirm the results using a different viability assay. For example, if you initially used a metabolic assay (like MTT or Resazurin), try a cytotoxicity assay that measures membrane integrity (like LDH release) or an apoptosis assay (like Caspase-3/7 activity).

  • Test in a CCR1-Negative Cell Line: If possible, repeat the viability assay in a cell line that does not express CCR1. If the cytotoxic effect persists, it is likely independent of CCR1 and therefore an off-target effect.

Q2: My results suggest this compound is affecting a signaling pathway I didn't expect (e.g., a kinase pathway or another GPCR pathway). How can I investigate this?

Answer:

This is a classic indication of a potential off-target effect. While this compound is reported to have over 1,000-fold selectivity against other CC family chemokine receptors, its activity against a wider range of targets like other GPCR families or kinases has not been extensively published.[1] Some chemokine receptor antagonists have been shown to have off-target activity at other receptors, such as adrenergic receptors.

dot

cluster_observation Initial Observation cluster_investigation Investigation Workflow cluster_hypothesis Hypothesis Testing cluster_validation Validation Experiments Obs Unexpected Cellular Phenotype Observed Dose Confirm with Dose-Response Curve Obs->Dose Step 1 Control Verify with Proper (Vehicle, Time) Controls Dose->Control Step 2 Ortho Use Orthogonal Assay to Confirm Phenotype Control->Ortho Step 3 OnTarget On-Target Effect? (CCR1-Mediated) Ortho->OnTarget Is effect potent & as expected? OffTarget Off-Target Effect? (CCR1-Independent) Ortho->OffTarget Is effect weak or unexpected? Rescue Ligand Rescue Experiment (e.g., add CCL3/MIP-1α) OnTarget->Rescue KO Use CCR1 Knockout/ Knockdown Cells OnTarget->KO Compete Use Structurally Different CCR1 Antagonist OnTarget->Compete NegCell Test in CCR1-Negative Cell Line OffTarget->NegCell Profile Perform Broad-Panel Screening (e.g., Kinase Panel) OffTarget->Profile

Caption: Workflow for troubleshooting unexpected effects of this compound.

Troubleshooting & Validation Strategy:

  • Confirm the On-Target Pathway: First, ensure that this compound is effectively blocking the CCR1 pathway in your system. Stimulate your cells with a CCR1 ligand (e.g., CCL3/MIP-1α) and confirm that pre-treatment with this compound inhibits the expected downstream response (e.g., calcium flux, cell migration, or phosphorylation of ERK).

  • On-Target vs. Off-Target Validation:

    • Ligand Rescue: If the unexpected effect is on-target, it should be reversed or competed away by high concentrations of a CCR1 agonist ligand.

    • Use a Different CCR1 Antagonist: A structurally unrelated CCR1 antagonist should reproduce the effect if it is truly mediated by CCR1.

    • Use CCR1 Knockdown/Knockout Cells: The most definitive test. If the effect disappears in cells lacking CCR1, it is on-target. If it persists, it is off-target.

  • Characterize the Off-Target: If the effect is confirmed to be off-target, you can use techniques like:

    • Kinase Profiling: Screen this compound against a panel of recombinant kinases to identify potential off-target kinase interactions.

    • Receptor Profiling: Screen against a panel of other GPCRs.

    • Western Blotting: Probe for the activation (phosphorylation) of key nodes in common signaling pathways (e.g., Akt, p38, JNK, STATs) after this compound treatment.

Quantitative Data Summary
Target / AssayLigandIC50 (nM)Reference
CCR1 Binding -0.8[1]
Chemotaxis Inhibition MIP-1α (CCL3)2.1[1]
Chemotaxis Inhibition Leukotactin-1 (CCL15)4.4[1]
Chemotaxis Inhibition RANTES (CCL5)1.0[1]
CD11b Upregulation (Whole Blood) MIP-1α (CCL3)46[1]
CD11b Upregulation (Whole Blood) Leukotactin-1 (CCL15)54[1]

Effects observed at concentrations significantly (>100-fold) higher than these values are more likely to be off-target.

Key Experimental Protocols
Protocol 1: General Cell Viability Assay (Resazurin-Based)

This protocol provides a method to assess the metabolic activity of cells as an indicator of viability. Viable, metabolically active cells reduce the blue dye resazurin (B115843) to the highly fluorescent pink resorufin.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare vehicle control wells containing the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Reagent Addition: Add 10 µL of Resazurin solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line to ensure the signal is within the linear range of the instrument.

  • Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Normalize the data to the vehicle control wells (set as 100% viability) and plot the results as % viability vs. log[this compound concentration] to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein phosphorylation, a key indicator of signaling pathway activation or inhibition.

dot

Ligand CCL3 / RANTES CCR1 CCR1 Receptor Ligand->CCR1 Activates G_protein Gi/o Protein CCR1->G_protein Couples to BMS457 This compound BMS457->CCR1 Inhibits PLC PLC G_protein->PLC MAPK MAPK Pathway (ERK, p38) G_protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Migration Chemotaxis / Migration Ca_Flux->Migration MAPK->Migration

Caption: Simplified CCR1 signaling pathway, the primary target of this compound.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound +/- a stimulant (e.g., a CCR1 ligand), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 15-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal for each sample to determine the relative change in pathway activation.

References

Technical Support Center: Interpreting Unexpected Results in BMS-457 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with BMS-457, a potent and selective CCR1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] Its primary mechanism of action is to block the binding of CCR1's natural ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the receptor. This inhibition prevents the downstream signaling cascades that mediate inflammatory responses and cell migration.[3][4]

Q2: What are the reported potency and selectivity of this compound?

This compound exhibits high potency with a binding IC50 of 0.8 nM for the human CCR1 receptor. It is reported to have over 1,000-fold selectivity against other CC family chemokine receptors, indicating a low likelihood of off-target effects at typical experimental concentrations.[3]

Q3: In which solvents can I dissolve this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, various formulations can be prepared, often involving a stock solution in DMSO followed by dilution in vehicles like corn oil or a mixture of PEG300, Tween 80, and saline.[2] It is crucial to prepare fresh solutions and be mindful of the final DMSO concentration in your assays, as high concentrations can be toxic to cells.

Troubleshooting Guides

Unexpected Result 1: Inconsistent IC50 Values or Loss of Potency

You observe significant variability in the IC50 values of this compound across different experiments or a gradual loss of inhibitory activity over time.

Possible Cause Troubleshooting Steps
Compound Precipitation This compound has low aqueous solubility.[2] Precipitation in aqueous media can lead to lower effective concentrations. 1. Visually inspect your stock solutions and final assay media for any signs of precipitation. 2. Prepare fresh dilutions from a new stock solution for each experiment. 3. Consider using a formulation with solubilizing agents like PEG400 or Tween 80 for in vitro assays if compatible with your cell model.[2]
Compound Adsorption Small molecules can adsorb to plasticware, reducing the available concentration. 1. Use low-adhesion microplates and pipette tips. 2. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if appropriate for your assay.
Incorrect Storage Improper storage can lead to degradation of the compound. 1. Store the solid compound and DMSO stock solutions at -20°C or -80°C as recommended by the supplier. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Assay Variability Inherent variability in cell-based assays can contribute to inconsistent results. 1. Ensure consistent cell seeding density and passage number. 2. Include appropriate positive and negative controls in every experiment. 3. Standardize incubation times and reagent addition steps.
Unexpected Result 2: Weaker Than Expected Efficacy in Animal Models Compared to In Vitro Data

Your in vitro experiments with human cell lines show potent inhibition by this compound, but the effect is significantly diminished in a rodent model.

Possible Cause Troubleshooting Steps
Species-Specific Differences in CCR1 There can be significant differences in the expression, function, and pharmacology of CCR1 between human and rodent models.[5][6] The affinity of this compound for rodent CCR1 may be lower than for human CCR1. 1. Verify the potency of this compound on primary cells from your specific animal model in vitro before proceeding with extensive in vivo studies. 2. Consult the literature for data on the cross-reactivity of this compound with the CCR1 ortholog of your animal model.
Pharmacokinetics and Metabolism The compound may be rapidly metabolized or poorly distributed to the target tissue in the animal model. 1. Conduct pharmacokinetic studies to determine the bioavailability, half-life, and tissue distribution of this compound in your animal model. 2. Adjust the dosing regimen (dose and frequency) based on pharmacokinetic data to ensure adequate exposure at the target site.
Complex In Vivo Biology The in vivo microenvironment is complex, with multiple redundant signaling pathways that may compensate for the inhibition of CCR1. 1. Measure the levels of CCR1 ligands in your animal model to ensure the target is expressed and relevant. 2. Consider investigating the role of other chemokine receptors that might be involved in the observed phenotype.
Unexpected Result 3: Unexplained Effects on Cell Viability or Proliferation

You observe a decrease in cell viability or proliferation in your experiments that does not seem to be directly related to the inhibition of CCR1 signaling.

Possible Cause Troubleshooting Steps
DMSO Toxicity High concentrations of DMSO, the solvent for this compound, can be toxic to cells. 1. Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatment groups and is below the tolerance level for your specific cell type (typically <0.5%). 2. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.
Off-Target Effects Although reported to be highly selective, at very high concentrations, this compound could potentially interact with other cellular targets.[3] 1. Perform a dose-response curve to determine if the effect on viability is dose-dependent and occurs at concentrations significantly higher than the IC50 for CCR1 inhibition. 2. If possible, use a structurally unrelated CCR1 antagonist as a control to see if the same effect is observed. 3. Consider using a rescue experiment by adding an excess of a CCR1 ligand to see if the effect can be competed away.
Assay Interference The compound itself may interfere with the reagents used in cell viability assays (e.g., MTT, XTT, AlamarBlue).[7] 1. Perform a cell-free assay to check for any direct interaction between this compound and your viability assay reagents. 2. Consider using an alternative cell viability assay that relies on a different detection principle (e.g., ATP-based assay vs. metabolic dye reduction).[8]

Experimental Protocols

Chemotaxis Assay (Boyden Chamber)
  • Cell Preparation: Culture cells expressing CCR1 (e.g., THP-1 monocytes) to mid-log phase. On the day of the experiment, harvest the cells and resuspend them in serum-free RPMI 1640 medium containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free RPMI 1640 with 0.5% BSA to obtain 2X working concentrations.

  • Assay Setup:

    • Add 25 µL of the 2X this compound dilutions or vehicle control to a 96-well chemotaxis plate.

    • Add 25 µL of the cell suspension to the same wells and incubate for 30 minutes at 37°C.

    • In the bottom wells of the Boyden chamber, add 30 µL of serum-free RPMI 1640 with 0.5% BSA containing a CCR1 ligand (e.g., 10 nM CCL3) as the chemoattractant.

    • Place the filter membrane (e.g., 5 µm pore size) over the bottom wells.

    • Carefully transfer the 50 µL cell/compound mixture from the pre-incubation plate to the top of the filter.

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification:

    • Remove the non-migrated cells from the top of the filter.

    • Stain the migrated cells on the bottom of the filter with a suitable stain (e.g., DAPI or Calcein AM).

    • Quantify the number of migrated cells by fluorescence microscopy or a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

Calcium Mobilization Assay
  • Cell Preparation: Plate CCR1-expressing cells (e.g., HEK293 cells stably expressing human CCR1) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 1 hour at 37°C.

    • Wash the cells twice with the assay buffer to remove excess dye.

  • Compound and Ligand Preparation:

    • Prepare serial dilutions of this compound in the assay buffer at 5X the final concentration.

    • Prepare a solution of a CCR1 ligand (e.g., CCL3) in the assay buffer at 5X the final concentration that elicits a submaximal response (EC80).

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the 5X this compound dilutions and incubate for 5-15 minutes.

    • Add the 5X CCR1 ligand solution to stimulate the cells.

    • Record the fluorescence signal for an additional 1-2 minutes.

  • Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL3 CCL3/CCL5 CCR1 CCR1 (GPCR) CCL3->CCR1 Binds G_protein Gαi/o CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Contributes to MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis Leads to BMS457 This compound BMS457->CCR1 Inhibits

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis prep_cells Prepare CCR1-expressing cells pre_incubate Pre-incubate cells with this compound prep_cells->pre_incubate prep_compound Prepare this compound dilutions prep_compound->pre_incubate prep_ligand Prepare CCR1 ligand stimulate Stimulate with CCR1 ligand prep_ligand->stimulate pre_incubate->stimulate incubate Incubate stimulate->incubate measure Measure response (e.g., migration, Ca²⁺ flux) incubate->measure analyze Analyze data and determine IC50 measure->analyze

Caption: General experimental workflow for testing this compound efficacy.

Troubleshooting_Logic start Unexpected Result Observed check_compound Check Compound Integrity (Solubility, Storage) start->check_compound check_assay Review Assay Parameters (Controls, Reagents, Cells) check_compound->check_assay If compound is OK no_resolve Problem Persists check_compound->no_resolve If issue found check_biology Consider Biological Complexity (Species, Off-target) check_assay->check_biology If assay is robust check_assay->no_resolve If issue found resolve Problem Resolved check_biology->resolve Hypothesis explains result check_biology->no_resolve If no clear explanation

Caption: Logical troubleshooting flow for unexpected experimental results.

References

How to control for BMS-457 vehicle effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for vehicle effects of BMS-457 in in vivo experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling for vehicle effects important?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is involved in inflammatory responses, making this compound a compound of interest for diseases like rheumatoid arthritis.[1][2] In preclinical in vivo studies, this compound, like many small molecules, has low aqueous solubility and must be dissolved or suspended in a vehicle for administration to animals.[3] These vehicles can have their own biological effects, which can confound the experimental results.[4] Therefore, a proper vehicle control group is essential to distinguish the pharmacological effects of this compound from any effects caused by the administration vehicle itself.[5]

Q2: What are common vehicles for administering poorly soluble compounds like this compound in vivo?

A2: For compounds with low water solubility, a variety of vehicles can be used. The choice depends on the route of administration (e.g., oral, intravenous, subcutaneous), the required dose, and the compound's specific physicochemical properties.[6][7] Common vehicles include:

  • Aqueous suspensions: Using suspending agents like carboxymethyl cellulose (B213188) (CMC) or Tween 80.[3]

  • Solutions with organic co-solvents: Such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), or ethanol, often in combination with aqueous solutions.[3][6]

  • Oil-based vehicles: For highly lipophilic compounds, oils like corn oil or sesame oil can be used.[3][6]

Q3: How do I select the appropriate vehicle for my this compound study?

A3: The selection of a vehicle for this compound should be guided by several factors:

  • Solubility: The vehicle must be able to dissolve or uniformly suspend this compound at the desired concentration.

  • Route of Administration: The vehicle must be appropriate and safe for the chosen route (e.g., oral gavage, subcutaneous injection).

  • Toxicity and Inertness: The vehicle should be as non-toxic and biologically inert as possible at the administered volume and concentration.[4]

  • Stability: this compound should be stable in the chosen vehicle for the duration of the experiment.

It is highly recommended to perform small-scale formulation trials to determine the optimal vehicle for your specific experimental conditions.[3]

Q4: What is a vehicle control group and why is it crucial?

A4: A vehicle control group consists of animals that receive the same volume of the vehicle used to deliver the test compound (in this case, this compound), administered by the same route and on the same schedule as the treated group.[5][8] This group serves as the baseline to assess the true effect of the drug, as any observed effects in the vehicle control group can be attributed to the vehicle or the experimental procedure itself.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected mortality or adverse events in the vehicle control group. The vehicle may be toxic at the administered volume or concentration. Certain vehicles like DMSO can cause toxicity at high concentrations.[4]- Reduce the concentration of the organic co-solvent (e.g., DMSO) in the final formulation. - Consider an alternative, less toxic vehicle. - Decrease the total volume administered. - Consult published toxicology data for the chosen vehicle.[9]
Inconsistent or high variability in experimental results. - Improper formulation leading to non-homogenous suspension and inaccurate dosing. - The vehicle itself may have biological effects that vary between animals.- Ensure the formulation protocol is followed precisely and that suspensions are well-mixed before each administration. - For suspensions, use a stir plate to maintain homogeneity during dosing. - If possible, switch to a vehicle known for lower biological activity, such as saline or a low-concentration CMC solution.[4]
Precipitation of this compound in the formulation upon storage. The compound may not be stable in the chosen vehicle over time.- Prepare the formulation fresh before each administration.[3] - If storage is necessary, perform stability studies at the intended storage temperature and duration. - Consider a different solvent system or the addition of solubilizing agents.
Difficulty in administering the formulation due to high viscosity. High concentrations of suspending agents (e.g., CMC) or certain polymers can increase viscosity.- Lower the concentration of the viscosity-enhancing agent. - Gently warm the formulation (if the compound is heat-stable) to reduce viscosity before administration. - Use a larger gauge needle for administration, if appropriate for the animal and route.

Data Presentation

Table 1: Example Formulations for Poorly Soluble Compounds In Vivo

Formulation ComponentExample ConcentrationRoute of AdministrationNotes
Aqueous Suspension
Carboxymethyl cellulose (CMC)0.5% (w/v) in water or salineOralA common suspending agent.[3]
Tween 800.25% (v/v) in 0.5% CMCOralActs as a surfactant to aid in wetting and suspension.[3]
Co-Solvent Solution
DMSO, PEG300, Tween 80, SalineVaries (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)Injection (IP, IV, SC)The concentration of DMSO should be kept as low as possible to minimize toxicity.[4]
Oil-Based Solution
DMSO in Corn Oil10% DMSO in 90% Corn OilInjection (SC)Suitable for highly lipophilic compounds.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium salt (CMC)

  • Sterile water or saline

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Vehicle:

    • To prepare a 0.5% (w/v) CMC solution, weigh 0.5 g of CMC and add it to a beaker containing a magnetic stir bar.

    • Slowly add 100 mL of sterile water or saline while stirring continuously on a stir plate. It may be necessary to heat the solution slightly to aid in dissolving the CMC.

    • Allow the solution to stir until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound and vehicle to achieve the desired final concentration.

    • Weigh the this compound powder. For better suspension, you can gently triturate the powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste.

    • Add the paste or the powder directly to the full volume of the 0.5% CMC vehicle in a beaker with a stir bar.

    • Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.

  • Administration:

    • Visually inspect the suspension for uniformity before drawing each dose.

    • Continuously stir the suspension during the dosing procedure to prevent the compound from settling.

    • Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.

Protocol 2: Designing the In Vivo Study with a Vehicle Control

Experimental Groups:

  • Naive/Untreated Group (Optional): Animals that receive no treatment. This group controls for the effects of handling and the experimental environment.

  • Vehicle Control Group: Animals that receive the vehicle only (e.g., 0.5% CMC in saline) at the same volume and schedule as the this compound treated group.

  • This compound Treatment Group(s): Animals that receive this compound suspended in the vehicle at one or more dose levels.

Procedure:

  • Randomization: Randomly assign animals to the different experimental groups to minimize bias.

  • Dosing:

    • Administer the appropriate formulation (vehicle or this compound suspension) to each animal according to the study design (e.g., daily for 14 days).

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for oral gavage in mice).

  • Monitoring:

    • Monitor all animals for clinical signs of toxicity, changes in body weight, and any other relevant study-specific parameters.

  • Data Analysis:

    • Compare the results from the this compound treatment group(s) to the vehicle control group to determine the specific effects of the compound. Statistical analysis should be used to assess the significance of any observed differences.

Mandatory Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway CCR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein G-protein (Gαi) CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis NFkB NF-κB Activation PKC->NFkB NFkB->Chemotaxis BMS457 This compound BMS457->CCR1 Antagonizes Ligand Chemokine Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binds

Caption: Simplified CCR1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Experimental_Workflow In Vivo Study Workflow for this compound cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation and Vehicle Control Animal_Acclimation Animal Acclimation and Randomization Dosing Daily Administration (e.g., Oral Gavage) Animal_Acclimation->Dosing Monitoring Monitor Body Weight and Clinical Signs Dosing->Monitoring Endpoint Endpoint Measurement (e.g., Paw Swelling, Histology) Monitoring->Endpoint Data_Analysis Statistical Analysis (Treatment vs. Vehicle) Endpoint->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Minimizing BMS-457 Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term toxicity data for BMS-457 is not publicly available. This guide is based on general principles of small molecule and CCR1 antagonist toxicology and is intended to provide researchers with a framework for identifying and mitigating potential toxicity in their experiments. The data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during long-term studies with this compound.

Question/Issue Observed Potential Cause & Troubleshooting Steps
Unexpected animal mortality or severe morbidity in a long-term in vivo study. 1. Dose-Related Toxicity:     - Immediately review the dosing regimen. Consider if the dose is too high for chronic administration.     - Perform a dose-range finding study with shorter exposure times to establish a maximum tolerated dose (MTD) for long-term administration.[1] 2. Off-Target Effects:     - Investigate potential off-target activities, particularly hERG channel inhibition which can lead to cardiotoxicity.[2][3][4][5][6]     - Conduct in vitro assays to assess for hERG liability (see Experimental Protocols). 3. Formulation Issues:     - Assess the stability and homogeneity of the dosing formulation.     - Consider alternative formulation strategies to reduce peak plasma concentrations (Cmax) while maintaining therapeutic exposure.
Elevated liver enzymes (ALT, AST) in treated animals. 1. Hepatotoxicity:     - This may indicate drug-induced liver injury.     - Perform histopathological analysis of liver tissue from affected animals. 2. PXR Activation:     - Pregnane (B1235032) X receptor (PXR) activation can lead to the induction of drug-metabolizing enzymes and may contribute to hepatotoxicity.[7][8][9]     - Conduct in vitro PXR activation assays. 3. Metabolite Toxicity:     - The toxicity may be due to a metabolite of this compound rather than the parent compound.     - Characterize the metabolic profile of this compound in the relevant species and assess the toxicity of major metabolites.[10][11]
Observed cardiac abnormalities (e.g., changes in ECG). 1. hERG Channel Inhibition:     - This is a known risk for many small molecule drugs and can lead to QT prolongation and arrhythmias.[2][3][4][5][6]     - Perform a thorough in vitro and in vivo cardiovascular safety assessment. 2. Direct Cardiotoxicity:     - The compound may have direct toxic effects on cardiomyocytes.     - Utilize in vitro assays with human iPSC-derived cardiomyocytes to assess for structural and functional cardiotoxicity.[12][13][14]
Lack of in vivo efficacy at doses that are well-tolerated. 1. Poor Pharmacokinetics (PK):     - The compound may have low bioavailability or rapid clearance, resulting in insufficient target engagement.     - Conduct pharmacokinetic studies to determine the exposure levels at the administered doses. 2. Species-Specific Differences:     - The potency of this compound may differ between human and the animal model species.     - Confirm the binding affinity and functional activity of this compound on the CCR1 receptor of the species being used.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[15] CCR1 is involved in the recruitment of leukocytes to sites of inflammation, and its inhibition is being explored for the treatment of various inflammatory and autoimmune diseases.[16]
What are the potential off-target effects of this compound? While specific off-target data for this compound is not public, a key concern for small molecule inhibitors is the potential for off-target binding to other receptors, enzymes, or ion channels.[17][18] For this class of compounds, inhibition of the hERG potassium channel is a significant safety liability that can lead to cardiotoxicity.[2][3][4][5][6]
How can I proactively minimize toxicity in my long-term studies? Early and comprehensive toxicity screening is crucial. This includes in vitro assays for cytotoxicity, genotoxicity, and specific liabilities like hERG inhibition and PXR activation.[8][19] Careful dose selection based on preliminary dose-range finding studies is also critical for the design of long-term in vivo experiments.[1]
Are there formulation strategies that can reduce the toxicity of this compound? Yes, formulation can play a significant role in mitigating toxicity. Strategies include using controlled-release formulations to reduce high peak plasma concentrations (Cmax) that may be associated with acute toxicity. For poorly soluble compounds, nanoparticle or liposomal formulations can improve bioavailability and potentially alter tissue distribution to reduce toxicity.
What are the key considerations for designing a long-term in vivo toxicity study for this compound? A well-designed chronic toxicity study should include multiple dose groups (a control group, a low dose, a mid-dose, and a high dose based on the MTD), use both male and female animals, and have a duration relevant to the intended clinical use.[20][21] Regular monitoring of clinical signs, body weight, food consumption, and periodic collection of blood for hematology and clinical chemistry are essential.[22] At the end of the study, a comprehensive histopathological evaluation of all major organs should be performed.

Data Presentation

Illustrative Data: Not Representative of Actual this compound Results

Table 1: Example of In Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeTime PointIC50 (µM)
HepG2 (Liver)MTT Assay72 hours> 50
HEK293 (Kidney)CellTiter-Glo72 hours> 50
hiPSC-CardiomyocytesReal-Time Cell Impedance48 hours25

Table 2: Example of In Vivo Tolerability Data for this compound in a 28-Day Rodent Study

Dose Group (mg/kg/day)Percent Body Weight ChangeKey Clinical Chemistry Findings
0 (Vehicle)+15%None
10+12%None
30+5%2-fold increase in ALT and AST
100-8%5-fold increase in ALT and AST, mild kidney function markers elevation

Experimental Protocols

Protocol 1: In Vitro hERG Liability Assessment using Automated Patch Clamp
  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM) in the external recording solution. The final DMSO concentration should be ≤ 0.1%.

  • Automated Patch Clamp:

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cell suspension and compound plate into the automated patch-clamp instrument.

    • Establish a whole-cell patch clamp configuration.

    • Apply a voltage clamp protocol to elicit hERG channel currents. This typically involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.

    • Record baseline hERG currents.

    • Apply the different concentrations of this compound and record the resulting currents.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Long-Term (90-Day) In Vivo Toxicity Study in Rodents
  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Groups: Based on a prior 28-day dose-range finding study, establish at least four dose groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (expected no-adverse-effect level)

    • Group 3: Mid dose

    • Group 4: High dose (approaching the MTD)

  • Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.

  • In-Life Monitoring:

    • Record clinical signs daily.

    • Measure body weight weekly.

    • Measure food consumption weekly.

    • Perform detailed clinical examinations weekly.

    • Conduct ophthalmological examinations prior to the study and at termination.

    • Collect blood samples at baseline, day 30, and day 90 for hematology and clinical chemistry analysis.

    • Collect urine samples for urinalysis.

  • Terminal Procedures:

    • At the end of the 90-day period, euthanize the animals.

    • Perform a complete necropsy.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.

  • Data Analysis: Analyze all data for statistically significant differences between the treated and control groups.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K CCL3 CCL3/MIP-1α CCL3->CCR1 BMS457 This compound BMS457->CCR1 Inhibition MAPK MAPK Pathway PLC->MAPK Actin Actin Polymerization PI3K->Actin Integrin Integrin Activation PI3K->Integrin Chemokinesis Chemokinesis & Chemotaxis MAPK->Chemokinesis Actin->Chemokinesis Integrin->Chemokinesis

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_short Short-Term In Vivo cluster_in_vivo_long Long-Term In Vivo cluster_analysis Analysis & Decision Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Decision1 Acceptable Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (e.g., Ames test) Genotoxicity->Decision1 Off_Target Off-Target Liability (e.g., hERG, PXR) Off_Target->Decision1 Dose_Range Dose-Range Finding (7-14 days) PK Pharmacokinetics Dose_Range->PK Decision2 Establish MTD? PK->Decision2 Subchronic Subchronic Toxicity (28-90 days) Decision3 Safe for Long-Term? Subchronic->Decision3 Chronic Chronic Toxicity (>90 days) Decision1->Dose_Range Yes Decision2->Subchronic Yes Decision3->Chronic Yes

Caption: Experimental workflow for assessing this compound toxicity.

Troubleshooting_Tree Start Unexpected In Vivo Toxicity (e.g., weight loss, mortality) Check_Dose Is the dose appropriate based on MTD studies? Start->Check_Dose Check_Formulation Is the formulation stable and administered correctly? Check_Dose->Check_Formulation Yes Reduce_Dose Action: Reduce dose or re-evaluate MTD Check_Dose->Reduce_Dose No Investigate_Mechanism Investigate Mechanism of Toxicity Check_Formulation->Investigate_Mechanism Yes Reformulate Action: Prepare fresh formulation, check stability, consider alternatives Check_Formulation->Reformulate No Organ_Toxicity Assess Target Organ Toxicity (Histopathology, Clinical Chemistry) Investigate_Mechanism->Organ_Toxicity Off_Target_Screen In Vitro Off-Target Screening (hERG, PXR, etc.) Investigate_Mechanism->Off_Target_Screen Metabolite_ID Metabolite Identification and Toxicity Assessment Investigate_Mechanism->Metabolite_ID

References

Adjusting incubation time for BMS-457 in chemotaxis assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-457 in chemotaxis assays. The information is designed to help you optimize your experimental conditions, particularly the incubation time, to achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in chemotaxis?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] In chemotaxis, CCR1 is activated by chemokines such as MIP-1α (CCL3), RANTES (CCL5), and others, initiating a signaling cascade that leads to cell migration. This compound blocks the binding of these chemokines to CCR1, thereby inhibiting the downstream signaling pathways that mediate chemotaxis.[2]

Q2: What is a typical starting incubation time for a chemotaxis assay with this compound?

A2: A general recommendation for chemotaxis assays is to start with a short incubation time, typically between 4 to 6 hours.[3] This helps to maximize the detection of directed migration while minimizing random, non-specific cell movement. However, the optimal time can vary significantly depending on the cell type and the chemoattractant used.[4][5] For slower migrating cells, longer incubation times may be necessary.[4][6]

Q3: How does the concentration of this compound affect the required incubation time?

A3: The concentration of this compound and its inhibitory effect are time-dependent. Higher concentrations of the inhibitor may elicit a more rapid and potent inhibition, potentially allowing for shorter incubation times. Conversely, at lower concentrations, a longer incubation period might be necessary to observe a significant inhibitory effect. It is crucial to perform a dose-response experiment in conjunction with a time-course to determine the optimal inhibitor concentration and incubation time for your specific experimental setup.

Q4: Should I pre-incubate my cells with this compound before starting the chemotaxis assay?

A4: Pre-incubation of cells with the inhibitor before adding the chemoattractant is a common practice. A pre-incubation period of 30 to 60 minutes is often sufficient to allow the inhibitor to bind to its target receptor. However, for some slow-binding inhibitors, a longer pre-incubation may be required to reach equilibrium.[7] The necessity and duration of pre-incubation should be optimized for your specific cell type and experimental conditions.

Q5: What are the key controls to include in a chemotaxis assay with this compound?

A5: To ensure the validity of your results, several controls are essential:

  • Negative Control (Unstimulated): Cells in serum-free media without any chemoattractant. This helps to measure random migration.[3][5]

  • Positive Control (Stimulated): Cells in serum-free media with the chemoattractant. This establishes the maximum chemotactic response.[3]

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) in the presence of the chemoattractant. This controls for any effects of the solvent itself.

  • Inhibitor Control: Cells treated with this compound in the absence of a chemoattractant. This helps to assess any potential effects of the inhibitor on random migration.

Troubleshooting Guide: Optimizing Incubation Time

Adjusting the incubation time is a critical step in optimizing your chemotaxis assay. The goal is to find the time point with the largest window between the migration of stimulated and unstimulated cells.[5]

Problem Possible Cause Suggested Solution
High background migration in negative controls Incubation time is too long, leading to increased random migration.[3][4]Decrease the incubation time. Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to identify the optimal window.
Cell seeding density is too high.Optimize the cell seeding concentration by performing a cell titration experiment.[4]
Low signal (low migration in positive controls) Incubation time is too short for the cells to migrate effectively.Increase the incubation time. This is particularly relevant for slower-migrating cell types.[4]
Chemoattractant concentration is suboptimal.Perform a dose-response curve for your chemoattractant to determine the optimal concentration.[4]
The pore size of the transwell membrane is not suitable for your cell type.Ensure the pore size is appropriate for your cells. For example, 3.0 µm pores are often used for leukocytes, while 5.0 µm or 8.0 µm pores are suitable for larger cells like endothelial and epithelial cells.[4]
Inconsistent results with this compound Suboptimal inhibitor concentration.Perform a dose-response experiment with this compound to determine its IC50 in your assay. This compound has been shown to inhibit chemotaxis induced by various CCR1 ligands with IC50 values in the low nanomolar range.[2]
Insufficient pre-incubation time with the inhibitor.Increase the pre-incubation time with this compound before adding the chemoattractant to ensure target engagement.

Experimental Protocols

Protocol: Time-Course Experiment to Optimize Incubation Time

This protocol outlines a general procedure for determining the optimal incubation time for a chemotaxis assay using a Boyden chamber or a similar transwell system.

  • Cell Preparation:

    • Culture your cells of interest to 80-90% confluency.

    • The day before the assay, serum-starve the cells (if appropriate for your cell type) to increase their sensitivity to the chemoattractant.[4]

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Assay Setup:

    • Add the chemoattractant to the lower wells of the chemotaxis plate. Include negative control wells with serum-free medium only.

    • Add the cell suspension to the upper chamber (the transwell insert).

    • To test the effect of this compound, pre-incubate a separate suspension of cells with the desired concentration of the inhibitor (and a vehicle control) for 30-60 minutes before adding them to the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator.

    • Set up identical sets of wells for different time points (e.g., 2, 4, 6, 8, 12, and 24 hours).

  • Cell Migration Analysis:

    • At each time point, remove the corresponding inserts.

    • Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet).

    • Count the migrated cells in several fields of view under a microscope or quantify the stain after extraction.

  • Data Analysis:

    • Plot the number of migrated cells (or absorbance of the extracted stain) against time for both the stimulated (chemoattractant) and unstimulated (control) conditions.

    • The optimal incubation time is the point where the difference in migration between the stimulated and unstimulated groups is maximal.[5]

Data Presentation

Table 1: Hypothetical Data for Optimizing Incubation Time with this compound

This table presents hypothetical results from a time-course experiment to illustrate the process of determining the optimal incubation time. In this example, the optimal window appears to be around 6 hours, where the chemoattractant-induced migration is high, and the inhibitory effect of this compound is significant, while the random migration remains low.

Incubation Time (Hours)ConditionAverage Migrated Cells per Field (± SD)% Inhibition by this compound
2 No Chemoattractant12 ± 4-
Chemoattractant (10 nM MIP-1α)55 ± 8-
Chemoattractant + this compound (10 nM)20 ± 563.6%
4 No Chemoattractant25 ± 6-
Chemoattractant (10 nM MIP-1α)150 ± 15-
Chemoattractant + this compound (10 nM)45 ± 770.0%
6 No Chemoattractant40 ± 8-
Chemoattractant (10 nM MIP-1α)280 ± 25-
Chemoattractant + this compound (10 nM)60 ± 1078.6%
8 No Chemoattractant75 ± 12-
Chemoattractant (10 nM MIP-1α)310 ± 30-
Chemoattractant + this compound (10 nM)95 ± 1469.4%
12 No Chemoattractant150 ± 20-
Chemoattractant (10 nM MIP-1α)320 ± 35-
Chemoattractant + this compound (10 nM)160 ± 2250.0%

Visualizations

Signaling Pathway of CCR1 Inhibition by this compound

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_Protein G-protein (Gαi) CCR1->G_Protein BMS457 This compound BMS457->CCR1 Inhibits Chemokine Chemokine (e.g., MIP-1α) Chemokine->CCR1 Activates PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Migration Cell Migration Actin->Migration

Caption: CCR1 signaling pathway and its inhibition by this compound.

Troubleshooting Workflow for Incubation Time

Troubleshooting_Workflow Start Start: Suboptimal Results Check_Controls Review Controls: High Background or Low Signal? Start->Check_Controls High_Background High Background in Negative Control Check_Controls->High_Background High Background Low_Signal Low Signal in Positive Control Check_Controls->Low_Signal Low Signal Decrease_Time Decrease Incubation Time High_Background->Decrease_Time Optimize_Seeding Optimize Cell Seeding Density High_Background->Optimize_Seeding Increase_Time Increase Incubation Time Low_Signal->Increase_Time Optimize_Chemo Optimize Chemoattractant Concentration Low_Signal->Optimize_Chemo Re_evaluate Re-evaluate Results Decrease_Time->Re_evaluate Optimize_Seeding->Re_evaluate Increase_Time->Re_evaluate Optimize_Chemo->Re_evaluate

Caption: Workflow for troubleshooting incubation time in chemotaxis assays.

References

BMS-457 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-457. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on troubleshooting potential degradation issues.

This compound is a potent antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Ensuring the stability of this compound in your experimental setup is crucial for obtaining accurate and reproducible results.[2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel and potent antagonist of CCR1.[1] CCR1 is a receptor for chemokine proteins that are involved in inflammatory responses. By blocking this receptor, this compound can inhibit the signaling pathways that lead to immune cell recruitment and inflammation.

Q2: Why is it important to assess the stability of this compound in my cell culture experiments?

Understanding the stability of your compound in the experimental environment is critical for the accurate interpretation of results.[2] If this compound degrades during your experiment, its effective concentration will decrease, which can lead to a misinterpretation of its potency and efficacy.[2] Stability studies help establish the true concentration-response relationship.[2]

Q3: What are the common signs that this compound might be degrading in my cell culture media?

There are several indicators that your compound may be degrading:

  • Loss of biological activity: You may observe a diminished or inconsistent effect of the compound on your cells over time.

  • Changes in the appearance of the media: A color change in your working solution can often suggest chemical degradation or oxidation.[3]

  • Precipitation: The appearance of precipitates in your stock or working solutions upon thawing or dilution can indicate solubility issues that may be related to degradation.[3]

Q4: What factors in cell culture media can contribute to the degradation of a small molecule inhibitor like this compound?

Several factors can influence compound stability in cell culture media:

  • pH: The stability of many compounds is pH-dependent.[3]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[2][3]

  • Air (Oxygen): Some compounds are susceptible to oxidation.[3]

  • Media Components: Components in the media, such as serum, can interact with the compound and affect its stability.[4]

Troubleshooting Guide

If you are experiencing inconsistent results or a loss of activity with this compound, this guide will help you troubleshoot potential degradation issues.

Issue: I am observing a decrease in the inhibitory effect of this compound in my cell-based assays, especially in experiments lasting longer than 24 hours.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Have you recently prepared a fresh stock solution of this compound? Always prepare fresh stock solutions for each experiment to rule out issues with stock solution stability.[4] Avoid repeated freeze-thaw cycles of stock solutions.[3][4]

    • How are you storing your stock solution? For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[3] Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]

  • Assess Stability in Media:

    • Have you performed a stability study of this compound in your specific cell culture medium? It is recommended to incubate the compound in your cell culture medium (with and without cells) and analyze samples at different time points to quantify the concentration of the parent compound.[4]

  • Optimize Experimental Conditions:

    • Can you reduce the duration of your experiment? If this compound is found to be unstable over longer periods, consider shorter incubation times.

    • Can you supplement the media with fresh compound during the experiment? For long-term experiments, a media change with a fresh compound can help maintain the desired concentration.

Hypothetical Degradation of this compound

For illustrative purposes, let's consider a hypothetical scenario where this compound undergoes hydrolysis and oxidation in cell culture media, leading to the formation of two degradation products: this compound-DP1 (hydrolyzed) and this compound-DP2 (oxidized).

Quantitative Data (Hypothetical)

Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in Serum-Free DMEM
0100100100
4929598
8858894
24606585
48354270

Table 2: Biological Activity of this compound and its Hypothetical Degradation Products on CCR1

CompoundIC50 (nM) for CCR1 Inhibition
This compound15
This compound-DP1> 10,000
This compound-DP25,200

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[4]

  • Spiking the Media: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.[4] Ensure the final DMSO concentration is below 0.5%.[2]

  • Time Zero (T=0) Sample: Immediately collect an aliquot of the spiked media. This will serve as your T=0 time point.[2]

  • Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes and place them in a 37°C incubator with 5% CO2.[4]

  • Time-Point Collection: At specified time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubator.[4]

  • Sample Processing: To each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.[4] Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[2][4]

  • Analysis: Transfer the supernatant to HPLC vials for analysis.[4] Analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.[2]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[2]

Visualizations

Signaling Pathway

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_Protein G Protein CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Chemokine Chemokine (e.g., CCL3/MIP-1α) Chemokine->CCR1 Binds BMS_457 This compound BMS_457->CCR1 Inhibits Degraded_BMS_457 Degraded this compound (Inactive) Degraded_BMS_457->CCR1 No Inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC Activate Inflammatory_Response Inflammatory Response (Cell Migration, Cytokine Release) Ca_Release->Inflammatory_Response MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway MAPK_Pathway->Inflammatory_Response Stability_Assay_Workflow Start Start Prepare_Stock Prepare 10 mM this compound stock in DMSO Start->Prepare_Stock Spike_Media Spike pre-warmed media to 10 µM this compound Prepare_Stock->Spike_Media T0_Sample Collect T=0 sample Spike_Media->T0_Sample Incubate Incubate at 37°C, 5% CO₂ Spike_Media->Incubate Process_Samples Protein precipitation with acetonitrile T0_Sample->Process_Samples Collect_Samples Collect samples at various time points Incubate->Collect_Samples Collect_Samples->Process_Samples Centrifuge Centrifuge to pellet protein Process_Samples->Centrifuge Analyze Analyze supernatant by HPLC/LC-MS Centrifuge->Analyze Calculate Calculate % remaining vs. T=0 Analyze->Calculate End End Calculate->End Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Check_Stock Is stock solution fresh and properly stored? Start->Check_Stock Check_Media Is compound stable in your media? Check_Stock->Check_Media Yes Solution_Prepare Prepare fresh stock. Avoid freeze-thaw cycles. Check_Stock->Solution_Prepare No Check_Experiment Can experiment duration be shortened? Check_Media->Check_Experiment Yes Solution_Stability Perform stability assay in media (Protocol 1). Check_Media->Solution_Stability No/Unknown Solution_Shorten Run shorter assays. Check_Experiment->Solution_Shorten Yes Solution_Supplement Supplement with fresh compound during experiment. Check_Experiment->Solution_Supplement No Solution_Prepare->Check_Media Solution_Stability->Check_Experiment End Optimized Experiment Solution_Shorten->End Solution_Supplement->End

References

Validation & Comparative

Head-to-Head Comparison: BMS-457 and BX-471 in CCR1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory and autoimmune disease research, the C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target. Antagonism of this receptor holds the potential to mitigate the pathological recruitment of leukocytes to sites of inflammation. This guide provides a detailed head-to-head comparison of two prominent small molecule CCR1 antagonists: BMS-457 and BX-471. The information presented herein, compiled from preclinical data, is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds.

Biochemical Potency and Selectivity

Both this compound and BX-471 demonstrate high affinity for the human CCR1 receptor, with potencies in the low nanomolar range. This compound exhibits a binding IC50 of 0.8 nM, while BX-471 shows a Ki of 1 nM for human CCR1.[1] Notably, both compounds display a high degree of selectivity for CCR1 over other chemokine receptors. This compound is reported to have over 1,000-fold selectivity against other CC family receptors.[1] Similarly, BX-471 demonstrates 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4, and over 10,000-fold selectivity against a broader panel of 28 G-protein-coupled receptors.[2]

ParameterThis compoundBX-471
Target CCR1CCR1
Binding Affinity (Human CCR1) IC50: 0.8 nM[1]Ki: 1 nM
Binding Affinity (Mouse CCR1) Not ReportedKi: 215 ± 46 nM[2][3]
Selectivity >1,000-fold vs. other CC family receptors[1]250-fold vs. CCR2, CCR5, CXCR4; >10,000-fold vs. 28 GPCRs[2]

Functional Activity

In functional assays, both molecules effectively antagonize CCR1-mediated cellular responses. This compound demonstrates potent inhibition of chemotaxis induced by various CCR1 ligands, with IC50 values in the single-digit nanomolar range.[1] It also blocks ligand-stimulated upregulation of the β2-integrin CD11b in whole blood.[1] BX-471 is a potent functional antagonist, inhibiting calcium mobilization, extracellular acidification rate, CD11b expression, and leukocyte migration.[2]

Functional AssayThis compound (IC50)BX-471 (IC50)
Chemotaxis (MIP-1α) 2.1 nM[1]Not Reported
Chemotaxis (Leukotactin-1) 4.4 nM[1]Not Reported
Chemotaxis (RANTES) 1.0 nM[1]Not Reported
Chemotaxis (MPIF-1) 2.7 nM[1]Not Reported
Chemotaxis (HCC-1) 4.0 nM[1]Not Reported
Calcium Mobilization (Human CCR1, MIP-1α) Not Reported5.8 ± 1 nM[2][3]
Calcium Mobilization (Mouse CCR1, MIP-1α) Not Reported198 ± 7 nM[2][3]
CD11b Upregulation (MIP-1α) 46 nM[1]Not Reported
CD11b Upregulation (LKN-1) 54 nM[1]Not Reported

Pharmacokinetic Properties

ParameterThis compoundBX-471
Oral Bioavailability Not Reported60% (in dogs, 4 mg/kg p.o.)[2]
Peak Plasma Concentration (Cmax) Not Reported9 µM (in mice, 20 mg/kg s.c.)[2][4]
Time to Peak (Tmax) Not Reported~30 minutes (in mice, 20 mg/kg s.c.)[2][4]

Signaling Pathway and Experimental Workflow

The antagonism of CCR1 by this compound and BX-471 disrupts the downstream signaling cascade initiated by the binding of chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES). This inhibition ultimately prevents the recruitment and activation of inflammatory cells.

CCR1_Signaling_Pathway CCR1 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein G-protein CCR1->G_protein Activates PLC PLC G_protein->PLC Activates Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Adhesion, Inflammation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Antagonist This compound / BX-471 Antagonist->CCR1 Blocks Experimental_Workflow General Workflow for CCR1 Antagonist Evaluation Binding_Assay 1. Radioligand Binding Assay (Determine Ki/IC50) Functional_Assay 2. Functional Assays (e.g., Ca²⁺ Mobilization, Chemotaxis) Binding_Assay->Functional_Assay Selectivity_Screen 3. Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen In_Vivo_PK 4. In Vivo Pharmacokinetics (Determine Bioavailability, Cmax, Tmax) Selectivity_Screen->In_Vivo_PK Efficacy_Models 5. In Vivo Efficacy Models (e.g., Arthritis, MS models) In_Vivo_PK->Efficacy_Models Logical_Comparison Logical Framework for Comparison Compound_A This compound Biochemical_Potency Biochemical Potency (Binding Affinity) Compound_A->Biochemical_Potency Functional_Activity Functional Activity (Cell-based Assays) Compound_A->Functional_Activity Selectivity Selectivity Profile Compound_A->Selectivity Pharmacokinetics Pharmacokinetics Compound_A->Pharmacokinetics Compound_B BX-471 Compound_B->Biochemical_Potency Compound_B->Functional_Activity Compound_B->Selectivity Compound_B->Pharmacokinetics Head_to_Head_Comparison Head-to-Head Comparison Biochemical_Potency->Head_to_Head_Comparison Functional_Activity->Head_to_Head_Comparison Selectivity->Head_to_Head_Comparison Pharmacokinetics->Head_to_Head_Comparison

References

Validating BMS-457 Results: A Comparative Guide to CCR1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological antagonist BMS-457 and C-C chemokine receptor 1 (CCR1) knockout mouse models for validating research findings in the context of inflammatory and autoimmune diseases. By examining the effects of both a potent and selective small molecule inhibitor and a complete genetic ablation of the target, researchers can gain a deeper understanding of CCR1's role in disease pathogenesis and the therapeutic potential of its inhibition.

Introduction to CCR1, this compound, and Knockout Models

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in the recruitment of immune cells, such as monocytes, macrophages, and neutrophils, to sites of inflammation.[1][2] Its involvement in various inflammatory diseases has made it an attractive target for therapeutic intervention.

This compound is a potent and selective antagonist of CCR1. In vitro studies have demonstrated its high binding affinity and functional inhibition of CCR1-mediated signaling.[3] It effectively blocks the chemotactic response of immune cells to various CCR1 ligands.[3]

CCR1 knockout (KO) mouse models provide a valuable tool for studying the in vivo consequences of complete and lifelong absence of CCR1 function.[4] These models have been instrumental in elucidating the role of CCR1 in a range of inflammatory conditions.

Comparative Data Presentation

The following tables summarize key in vitro and in vivo findings for this compound and CCR1 knockout models. While direct head-to-head comparative studies are limited, this compilation allows for a cross-study evaluation of their effects.

In Vitro Activity
ParameterThis compoundCCR1 Knockout ModelCitation(s)
Target C-C Chemokine Receptor 1 (CCR1)Ccr1 gene[3][4]
Mechanism of Action Potent and selective antagonistComplete gene ablation[3][4]
Binding Affinity (IC50) 0.8 nMNot Applicable[3]
Functional Inhibition (Chemotaxis IC50) 1.0 - 4.4 nM for various ligandsComplete abrogation of CCR1-mediated chemotaxis[3]
In Vivo Effects in Disease Models
Disease ModelEffect of this compound (or other CCR1 antagonists)Phenotype of CCR1 Knockout MiceCitation(s)
Rheumatoid Arthritis (Collagen-Induced Arthritis) Ameliorates paw inflammation and joint damage (J-113863)Reduced leukocyte recruitment and smaller lung granulomas. In some contexts, may show exacerbated inflammation.[4][5][6]
Nonalcoholic Steatohepatitis (NASH) Inhibition of NASH progression (BX471)Inhibition of hepatic steatosis, inflammation, and fibrosis.[5]
Renal Ischemia-Reperfusion Injury Suppressed neutrophil and macrophage infiltration (BX471)Reduced infiltration of neutrophils and macrophages.[1]
Tumor Models Reduced tumor growth and M2-TAMs, increased CD8+ T cells (BX-471)Decreased infiltration of peritoneal macrophages and inhibition of M2-like phenotype.[7][8]
Host Defense Not extensively reportedImpaired host defense against certain pathogens (e.g., Toxoplasma gondii).[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and interpretation of studies involving CCR1 inhibition.

In Vitro Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit the migration of immune cells towards a CCR1 ligand.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber, Incucyte® Clearview 96-Well Plate)

  • Immune cells expressing CCR1 (e.g., monocytes, macrophages)

  • Chemoattractant (e.g., CCL3/MIP-1α, CCL5/RANTES)

  • This compound

  • Assay medium (e.g., RPMI with 0.5% BSA)

Procedure:

  • Isolate and prepare a single-cell suspension of CCR1-expressing immune cells.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Add the chemoattractant to the lower chamber of the chemotaxis plate.

  • Place the insert containing the pre-treated cells into the wells.

  • Incubate the plate to allow for cell migration.

  • Quantify the number of migrated cells by microscopy or a plate reader.

In Vivo Leukocyte Migration Assay (Thioglycollate-Induced Peritonitis)

Objective: To evaluate the effect of this compound or CCR1 knockout on leukocyte recruitment in a model of acute inflammation.

Materials:

  • Wild-type and CCR1 knockout mice

  • This compound

  • Sterile 4% thioglycollate solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer and relevant antibodies (e.g., anti-CD11b, anti-Ly6G)

Procedure:

  • Administer this compound or vehicle control to wild-type mice.

  • Induce peritonitis by intraperitoneal injection of thioglycollate solution into all mouse groups (wild-type treated, wild-type vehicle, and CCR1 knockout).[10][11][12]

  • At a specified time point (e.g., 4 or 24 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.

  • Collect the peritoneal fluid and pellet the cells by centrifugation.

  • Stain the cells with fluorescently labeled antibodies to identify different leukocyte populations (e.g., neutrophils, macrophages).

  • Analyze the cell populations by flow cytometry to quantify the number of recruited leukocytes.

Macrophage Polarization Assay

Objective: To determine the effect of this compound or CCR1 knockout on macrophage differentiation into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

Materials:

  • Bone marrow cells from wild-type and CCR1 knockout mice

  • This compound

  • M-CSF (for macrophage differentiation)

  • Polarizing stimuli: LPS and IFN-γ (for M1), IL-4 and IL-13 (for M2)

  • RNA extraction kit and reagents for qPCR

  • Flow cytometer and antibodies for M1/M2 markers (e.g., anti-CD86 for M1, anti-CD206 for M2)

Procedure:

  • Isolate bone marrow cells from wild-type and CCR1 knockout mice and differentiate them into bone marrow-derived macrophages (BMDMs) using M-CSF.

  • Treat wild-type BMDMs with varying concentrations of this compound or vehicle control.

  • Polarize the macrophages by adding M1 or M2 stimuli to the respective culture wells.

  • After an incubation period, harvest the cells.

  • Analyze the expression of M1 and M2 markers by qPCR (e.g., Nos2, Tnf for M1; Arg1, Mrc1 for M2) and flow cytometry.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (CCL3, CCL5) Ligand (CCL3, CCL5) CCR1 CCR1 Ligand (CCL3, CCL5)->CCR1 Binds to G_protein G_protein CCR1->G_protein Activates PLC PLC G_protein->PLC MAPK_Pathway MAPK Pathway G_protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_protein->PI3K_Akt_Pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Gene_Expression Gene Expression PKC->Gene_Expression MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Chemotaxis BMS457 This compound BMS457->CCR1 Inhibits CCR1_KO CCR1 Knockout CCR1_KO->CCR1 Ablates

Caption: Simplified CCR1 signaling pathway and points of intervention.

Experimental Workflow: In Vivo Leukocyte Migration

experimental_workflow cluster_group1 Group 1: Wild-Type + Vehicle cluster_group2 Group 2: Wild-Type + this compound cluster_group3 Group 3: CCR1 Knockout WT_Vehicle_Treat Vehicle Treatment WT_Vehicle_Induce Induce Peritonitis (Thioglycollate) WT_Vehicle_Treat->WT_Vehicle_Induce WT_Vehicle_Collect Collect Peritoneal Lavage WT_Vehicle_Induce->WT_Vehicle_Collect WT_Vehicle_Analyze FACS Analysis WT_Vehicle_Collect->WT_Vehicle_Analyze Compare Compare Leukocyte Recruitment WT_Vehicle_Analyze->Compare WT_BMS457_Treat This compound Treatment WT_BMS457_Induce Induce Peritonitis (Thioglycollate) WT_BMS457_Treat->WT_BMS457_Induce WT_BMS457_Collect Collect Peritoneal Lavage WT_BMS457_Induce->WT_BMS457_Collect WT_BMS457_Analyze FACS Analysis WT_BMS457_Collect->WT_BMS457_Analyze WT_BMS457_Analyze->Compare KO_Induce Induce Peritonitis (Thioglycollate) KO_Collect Collect Peritoneal Lavage KO_Induce->KO_Collect KO_Analyze FACS Analysis KO_Collect->KO_Analyze KO_Analyze->Compare

Caption: Workflow for comparing this compound and CCR1 KO in vivo.

Discussion and Interpretation

The available data suggests that both pharmacological blockade with this compound and genetic knockout of CCR1 lead to a reduction in leukocyte recruitment and inflammation in several disease models. This concordance provides strong validation for CCR1 as a therapeutic target.

However, some studies have revealed discrepancies between the effects of CCR1 antagonists and knockout models. For instance, in a model of collagen-induced arthritis, a CCR1 antagonist ameliorated the disease, whereas CCR1 knockout mice showed an unexpected increase in TNF-α production in response to LPS.[5][6] This highlights potential complexities:

  • Pharmacological vs. Genetic Intervention: Pharmacological antagonists offer acute, dose-dependent inhibition, while genetic knockout results in a lifelong absence of the receptor, which may lead to compensatory mechanisms.

  • Off-Target Effects: While this compound is highly selective, the possibility of off-target effects, however minimal, cannot be entirely excluded and could contribute to observed differences.

  • Model-Specific Effects: The role of CCR1 and the effects of its inhibition can vary depending on the specific disease model and the inflammatory context.

Conclusion

Validating the effects of a pharmacological agent like this compound with a corresponding knockout model is a powerful approach in drug development. The data presented in this guide demonstrates a strong correlation between the effects of this compound and the phenotype of CCR1 knockout mice, supporting the on-target mechanism of action of the compound. Researchers should consider the nuances of each approach and design experiments that can dissect the specific contributions of CCR1 in their models of interest. The provided protocols and visualizations serve as a foundation for such investigations.

References

A Comparative Analysis of CCR1 Antagonists in a Rheumatoid Arthritis Model: J-113863 vs. BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for rheumatoid arthritis (RA), the C-C chemokine receptor 1 (CCR1) has emerged as a promising target due to its role in mediating the migration of inflammatory cells to the synovium. This guide provides a comparative overview of two CCR1 antagonists, J-113863 and BMS-457, within the context of a preclinical rheumatoid arthritis model.

While extensive data is available for J-113863, detailing its efficacy and mechanism of action in a collagen-induced arthritis (CIA) model, a comprehensive search of publicly available scientific literature did not yield any experimental data for this compound in a similar preclinical setting. Therefore, a direct, data-driven comparison of their in vivo performance is not feasible at this time. This guide will present the available data for J-113863 and acknowledge the absence of published preclinical RA studies for this compound.

J-113863: A Potent Inhibitor of Inflammatory Cell Infiltration in a Murine Arthritis Model

J-113863 is a potent and selective antagonist of the CCR1 receptor.[1][2][3] Studies in a collagen-induced arthritis (CIA) mouse model, a well-established animal model for human rheumatoid arthritis, have demonstrated its therapeutic potential.[4]

Efficacy in Collagen-Induced Arthritis (CIA) Model

Treatment with J-113863 in arthritic mice has been shown to significantly improve clinical signs of the disease. Key findings include:

  • Reduction in Paw Inflammation and Joint Damage: J-113863 administration leads to a noticeable improvement in paw inflammation and a reduction in joint damage.[1][4]

  • Decreased Cellular Infiltration: Histological analysis of the joints of treated mice revealed a dramatic decrease in the infiltration of inflammatory cells.[4]

Mechanism of Action

The primary mechanism by which J-113863 is thought to exert its anti-arthritic effects is through the blockade of CCR1, thereby inhibiting the recruitment of inflammatory leukocytes to the joints.[4] Interestingly, while J-113863 reduced plasma levels of the pro-inflammatory cytokine TNFα in a lipopolysaccharide (LPS)-induced inflammation model, this effect appeared to be independent of CCR1.[4] This suggests that J-113863 may have additional mechanisms of action contributing to its overall anti-inflammatory profile.

Quantitative Data Summary
ParameterVehicle ControlJ-113863Reference
Clinical Score of Arthritis -Significantly Reduced[4]
Paw Inflammation -Improved[1][4]
Joint Damage -Improved[1][4]
Joint Cellular Infiltration -Dramatically Decreased[4]
Plasma TNFα (LPS model) -Reduced[4]

Note: Specific quantitative values for clinical score, paw volume, and histological scores from the primary studies were not consistently reported in the accessible abstracts. The table reflects the qualitative outcomes reported.

This compound: A CCR1 Antagonist with Undisclosed Preclinical Efficacy in Rheumatoid Arthritis

This compound has been identified as a potent and selective CCR1 antagonist. However, extensive searches of scientific databases and public records did not reveal any published studies detailing its efficacy or mechanism of action in a preclinical model of rheumatoid arthritis. While its discovery as a CCR1 antagonist suggests a potential therapeutic application in inflammatory diseases like RA, the absence of in vivo data prevents a direct comparison with J-113863.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model (as applied to J-113863 studies)

The collagen-induced arthritis (CIA) model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The general protocol involves:

  • Immunization: Mice, typically of a susceptible strain like DBA/1, are immunized with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).

  • Booster: A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is often administered 21 days after the primary immunization to enhance the arthritic response.

  • Disease Development: Arthritis typically develops 4 to 5 weeks after the initial immunization, characterized by paw swelling and joint inflammation.

  • Treatment: J-113863 was administered intraperitoneally to the arthritic mice.[4] Specific dosing regimens were not detailed in the available abstracts.

  • Assessment: Efficacy is evaluated through various readouts, including:

    • Clinical Scoring: Visual assessment of paw swelling and inflammation.

    • Histopathology: Microscopic examination of joint tissues to assess cellular infiltration, cartilage damage, and bone erosion.

    • Biomarker Analysis: Measurement of inflammatory markers such as cytokines (e.g., TNFα) in plasma or joint tissue.

Visualizing the Pathophysiology and Experimental Approach

Signaling Pathway of CCR1 in Rheumatoid Arthritis

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Chemokines Chemokines CCR1 CCR1 Chemokines->CCR1 Binds G_Protein G_Protein CCR1->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream_Signaling Cellular_Response Inflammatory Cell Migration & Activation Downstream_Signaling->Cellular_Response J113863 J-113863 / this compound (CCR1 Antagonist) J113863->CCR1 Blocks

Caption: CCR1 signaling pathway and the inhibitory action of antagonists.

Experimental Workflow for Evaluating Anti-Arthritic Compounds in a CIA Model

CIA_Workflow Immunization Day 0: Primary Immunization (Collagen + CFA) Booster Day 21: Booster Immunization (Collagen + IFA) Immunization->Booster Arthritis_Development Weeks 4-5: Onset of Arthritis Booster->Arthritis_Development Treatment_Initiation Initiation of Treatment (J-113863 or Vehicle) Arthritis_Development->Treatment_Initiation Efficacy_Assessment Efficacy Assessment Treatment_Initiation->Efficacy_Assessment Clinical_Scoring Clinical Scoring (Paw Swelling) Efficacy_Assessment->Clinical_Scoring Histopathology Histopathology (Joints) Efficacy_Assessment->Histopathology Biomarkers Biomarker Analysis (e.g., Cytokines) Efficacy_Assessment->Biomarkers

Caption: Workflow of the collagen-induced arthritis (CIA) model.

Conclusion

J-113863 demonstrates clear therapeutic potential in a preclinical model of rheumatoid arthritis by effectively reducing inflammation and joint damage, primarily through the inhibition of inflammatory cell recruitment. While this compound is also a CCR1 antagonist, the lack of publicly available in vivo data in a relevant disease model precludes a direct comparison of its efficacy with J-113863. Further research and publication of preclinical data for this compound are necessary to enable a comprehensive evaluation and comparison of these two CCR1 antagonists for the potential treatment of rheumatoid arthritis.

References

A Comparative Guide to the In Vitro Potency of Small Molecule CCR1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of several small molecule C-C chemokine receptor 1 (CCR1) inhibitors. The data presented is compiled from publicly available experimental results to assist researchers in selecting appropriate compounds for their studies.

Introduction to CCR1 Inhibition

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a significant role in the migration of inflammatory cells, such as monocytes and macrophages, to sites of inflammation.[1] Its involvement in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. Small molecule inhibitors of CCR1 have been developed to block the signaling cascade initiated by the binding of its chemokine ligands, primarily CCL3 (MIP-1α) and CCL5 (RANTES). This guide focuses on the comparative in vitro potency of some of these inhibitors.

In Vitro Potency Comparison

The following table summarizes the in vitro potency of several small molecule CCR1 inhibitors across various assays. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant), is derived from radioligand binding, chemotaxis, and other functional assays.

CompoundAssay TypeCell Line/SystemLigandIC50 (nM)Ki (nM)Reference
CCX354 Chemotaxis (CCL15-induced)Human MonocytesCCL1525-[2]
CD11b Upregulation (CCL3-induced)Human Whole Blood MonocytesCCL3200-[2]
Receptor Internalization (Alexa647-CCL3)Human Whole BloodAlexa647-CCL3130-[2]
Radioligand Binding ([¹²⁵I]-CCL15)Human Blood Monocytes[¹²⁵I]-CCL15-1.5[3]
MLN3897 Chemotaxis (CCL15-induced)Human MonocytesCCL152-[2]
CD11b Upregulation (CCL3-induced)Human Whole Blood MonocytesCCL3210-[2]
Receptor Internalization (Alexa647-CCL3)Human Whole BloodAlexa647-CCL345-[2]
CP-481,715 Chemotaxis (CCL3-mediated)Human Monocytes (in buffer)CCL355-[2]
CD11b Upregulation (CCL3-induced)Human Whole Blood MonocytesCCL3160-[2]
BX-471 Radioligand Binding-MIP-1α, RANTES, MCP-3-1 - 5.5[4]
CCX721 Radioligand Binding ([¹²⁵I]-CCL15)Human Monocytes[¹²⁵I]-CCL15-0.17[5]
Chemotaxis (in human serum)Human Monocytes-1.1-[5]

CCR1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Adhesion) Ca_release->Cellular_Response PKC->MAPK_pathway MAPK_pathway->Cellular_Response Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds Inhibitor Small Molecule Inhibitor Inhibitor->CCR1 Blocks

Caption: CCR1 Signaling Pathway.

Chemotaxis_Assay_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_detection Incubation & Detection cluster_analysis Data Analysis Isolate_Monocytes Isolate Human Monocytes from peripheral blood Preincubate Pre-incubate monocytes with inhibitors or vehicle Isolate_Monocytes->Preincubate Prepare_Inhibitors Prepare serial dilutions of CCR1 inhibitors Prepare_Inhibitors->Preincubate Prepare_Chemokine Prepare chemokine solution (e.g., CCL3) Add_Chemokine Add chemokine to lower chamber of Boyden/Transwell plate Prepare_Chemokine->Add_Chemokine Add_Cells Add pre-incubated monocytes to upper chamber (insert) Preincubate->Add_Cells Incubate Incubate plate to allow cell migration Add_Cells->Incubate Quantify Quantify migrated cells (e.g., using a fluorescent dye) Incubate->Quantify Plot_Data Plot migrated cells vs. inhibitor concentration Quantify->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: Chemotaxis Assay Workflow.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor.

  • Cell Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing CCR1 (e.g., THP-1 cells or HEK293-CCR1).[6] Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes.[6] The membrane pellet is washed and resuspended in a binding buffer.[6]

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3 or [¹²⁵I]-CCL15), and varying concentrations of the unlabeled test compound.[3]

    • To determine non-specific binding, a high concentration of an unlabeled CCR1 ligand is added to a set of wells.

    • The plate is incubated to allow the binding to reach equilibrium.[6]

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[6] The filters are then washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCR1 activation, which is a downstream event in the G-protein coupled signaling pathway.

  • Cell Preparation: Cells expressing CCR1 (e.g., THP-1 or CHO-CCR1) are seeded in a 96- or 384-well black-walled, clear-bottom plate and cultured to confluence.[7]

  • Assay Procedure:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffer, allowing the dye to enter the cells.[8]

    • After an incubation period, the cells are washed to remove excess dye.

    • The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

    • Varying concentrations of the test compound (antagonist) are added to the wells, and the cells are incubated.

    • A fixed concentration of a CCR1 agonist (e.g., CCL3 or CCL5) is then added to stimulate the receptor.

    • The fluorescence intensity is measured in real-time, both before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium flux. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the directed migration of cells towards a chemokine gradient, a primary physiological function of CCR1.

  • Cell Preparation: Primary human monocytes are isolated from peripheral blood, or a monocytic cell line (e.g., THP-1) is used.[9] The cells are washed and resuspended in a serum-free or low-serum medium.[2]

  • Assay Procedure:

    • The assay is performed in a Boyden chamber or a Transwell plate with a porous membrane (typically 3-5 µm pores).[9]

    • The CCR1 chemokine ligand (e.g., CCL3, CCL5, or CCL15) is placed in the lower chamber of the plate to create a chemoattractant gradient.[10]

    • The cells are pre-incubated with various concentrations of the CCR1 inhibitor or vehicle control.[9]

    • The pre-incubated cells are then added to the upper chamber (the insert).

    • The plate is incubated for a period (e.g., 2-4 hours) to allow the cells to migrate through the pores towards the chemokine in the lower chamber.[2]

  • Quantification and Data Analysis:

    • After incubation, the non-migrated cells in the upper chamber are removed.

    • The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring ATP levels (luminescence), or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.[2][9]

    • The percentage of inhibition of chemotaxis is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The in vitro potency of small molecule CCR1 inhibitors can vary significantly depending on the compound and the assay used. This guide provides a comparative overview of publicly available data and detailed experimental protocols to aid researchers in their drug discovery and development efforts targeting CCR1. It is important to consider the specific experimental conditions when comparing potencies across different studies.

References

A Comparative Analysis of BMS-457 and Anti-CCR1 Antibody Treatment for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two therapeutic strategies targeting the C-C chemokine receptor 1 (CCR1): the small molecule antagonist BMS-457 and anti-CCR1 monoclonal antibodies. This analysis is supported by available preclinical experimental data to inform research and development decisions in the context of inflammatory diseases such as rheumatoid arthritis.

The C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases. Its role in mediating the migration of key immune cells, including monocytes and macrophages, to sites of inflammation makes it a central player in the pathogenesis of these conditions. Consequently, two primary modalities have been developed to inhibit CCR1 signaling: small molecule antagonists and monoclonal antibodies. This guide will compare and contrast this compound, a potent and selective small molecule CCR1 antagonist, with the therapeutic approach of using an anti-CCR1 antibody.

Mechanism of Action: Small Molecule vs. Biologic

This compound is an orally bioavailable small molecule that functions as a non-competitive antagonist of the CCR1 receptor. It binds to the receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This allosteric inhibition effectively blocks the downstream signaling cascade that leads to chemotaxis and immune cell activation.

Anti-CCR1 antibodies , on the other hand, are large protein therapeutics that typically bind to the extracellular domains of the CCR1 receptor. Their mechanism of action is primarily through direct competitive inhibition, physically blocking the binding site of chemokine ligands. This steric hindrance prevents receptor activation and subsequent cellular responses.

In Vitro Potency and Efficacy

The following tables summarize the available quantitative data on the in vitro performance of this compound and representative anti-CCR1 antibodies.

Table 1: Receptor Binding Affinity

MoleculeAssay TypeTargetKd (Dissociation Constant)Reference
This compoundRadioligand Binding AssayHuman CCR1Not explicitly found-
Anti-mCCR1 mAb (C1Mab-6)Flow CytometryMouse CCR13.9 x 10-9 M[1][2]

Table 2: Inhibition of Chemotaxis

InhibitorCell TypeChemoattractantIC50Reference
This compoundNot specifiedNot specifiedNot explicitly found-
BX471 (small molecule CCR1 antagonist)RA MonocytesCCL5/RANTES~1-5 µg/mL[3]
Anti-CCR1 AntibodyRA MonocytesCCL5/RANTES~1-5 µg/mL[3]
Anti-CCR1 AntibodyRA MonocytesSynovial FluidSignificant inhibition[3]
BX471 (small molecule CCR1 antagonist)RA MonocytesSynovial FluidSignificant inhibition[3]

Note: While specific IC50 values for this compound in chemotaxis assays were not found in the provided search results, another potent small molecule CCR1 antagonist, BX471, and an anti-CCR1 antibody demonstrated comparable efficacy in inhibiting monocyte migration towards both a specific chemokine and a complex inflammatory milieu (synovial fluid from rheumatoid arthritis patients).

In Vivo Efficacy in Preclinical Models

Data from animal models of inflammatory diseases, particularly collagen-induced arthritis (CIA) which mimics human rheumatoid arthritis, provides insights into the potential therapeutic efficacy of these two approaches.

Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

TreatmentAnimal ModelDosingKey FindingsReference
J-113863 (CCR1 antagonist)Mouse3 or 10 mg/kg, i.p. dailyDose-dependent inhibition of paw inflammation and joint damage.[4][5]
Anti-CCR1 AntibodyMouseNot explicitly foundNot explicitly found-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CCR1 inhibitors.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Preparation: Isolate primary monocytes from rheumatoid arthritis (RA) patients or use a relevant cell line (e.g., THP-1) expressing CCR1. Resuspend cells in serum-free media.

  • Inhibitor Pre-incubation: Incubate the cells with varying concentrations of this compound, an anti-CCR1 antibody, or vehicle control for a specified time (e.g., 30 minutes at 37°C).

  • Assay Setup: Place a polycarbonate membrane with a defined pore size (e.g., 5 µm) in a Boyden chamber. In the lower chamber, add a chemoattractant such as CCL5 (RANTES) or synovial fluid from RA patients.

  • Cell Migration: Add the pre-incubated cells to the upper chamber.

  • Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 90 minutes at 37°C in 5% CO2).

  • Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of migration for each inhibitor concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of chemotaxis.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for the CCR1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human or mouse CCR1.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.1% BSA).

  • Competition Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3), and varying concentrations of the unlabeled competitor (this compound or anti-CCR1 antibody).

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which is then used to calculate the inhibition constant (Ki).

Visualizing the Mechanisms and Workflows

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 Receptor G_protein G-protein (Gαi) CCR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds & Activates BMS457 This compound BMS457->CCR1 Allosteric Inhibition AntiCCR1_Ab Anti-CCR1 Antibody AntiCCR1_Ab->CCR1 Competitive Inhibition PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cell Activation Ca_release->Chemotaxis ERK ERK Pathway PKC->ERK ERK->Chemotaxis PI3K->Chemotaxis Chemotaxis_Workflow start Start cell_prep Prepare Cells (e.g., Monocytes) start->cell_prep inhibitor_incubation Incubate Cells with This compound or Antibody cell_prep->inhibitor_incubation cell_addition Add Cells to Upper Chamber inhibitor_incubation->cell_addition boyden_setup Set up Boyden Chamber (Chemoattractant in lower well) boyden_setup->cell_addition migration Allow Migration cell_addition->migration quantification Fix, Stain & Count Migrated Cells migration->quantification analysis Analyze Data (Calculate IC50) quantification->analysis end End analysis->end Logical_Comparison cluster_bms457 This compound (Small Molecule) cluster_antibody Anti-CCR1 Antibody (Biologic) bms_moa Mechanism: Allosteric Inhibition Target CCR1 Receptor bms_moa->Target bms_admin Administration: Oral bms_pk Pharmacokinetics: Shorter half-life bms_immuno Immunogenicity: Low potential ab_moa Mechanism: Competitive Inhibition ab_moa->Target ab_admin Administration: Intravenous/Subcutaneous ab_pk Pharmacokinetics: Longer half-life ab_immuno Immunogenicity: Potential for anti-drug antibodies Outcome Inhibition of Immune Cell Migration & Amelioration of Inflammation Target->Outcome

References

A Head-to-Head Functional Comparison of CCR1 Antagonists: BMS-457 vs. MLN3897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro functional activities of two prominent small molecule antagonists of the C-C chemokine receptor type 1 (CCR1): BMS-457 and MLN3897. CCR1 is a key mediator of inflammatory cell migration and has been a therapeutic target for a range of autoimmune and inflammatory diseases. This document summarizes key quantitative data from functional assays, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Functional Activity

The following tables summarize the reported in vitro potencies of this compound and MLN3897 in various functional assays. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound Assay Type Ligand/Stimulus Cell Type/System IC50 / Ki Reference
This compound Radioligand BindingNot SpecifiedCells expressing human CCR10.8 nM (IC50)[1]
MLN3897 Radioligand Binding125I-MIP-1αTHP-1 cell membranes2.3 nM (Ki)[2]

Table 1: Receptor Binding Affinity. Comparison of the binding affinities of this compound and MLN3897 to the CCR1 receptor.

Compound Assay Type Chemokine Cell Type IC50 Reference
This compound ChemotaxisMIP-1αNot Specified2.1 nM[1]
Leukotactin-1Not Specified4.4 nM[1]
RANTESNot Specified1.0 nM[1]
MPIF-1Not Specified2.7 nM[1]
HCC-1Not Specified4.0 nM[1]
MLN3897 ChemotaxisCCL15Human Monocytes (in 100% human serum)2 nM[3]

Table 2: Inhibition of Chemotaxis. Comparison of the inhibitory potency of this compound and MLN3897 in chemotaxis assays.

Compound Assay Type Ligand/Stimulus Cell Type/System IC50 Reference
This compound CD11b UpregulationMIP-1αWhole Blood46 nM[1]
LKN-1Whole Blood54 nM[1]
MLN3897 CD11b UpregulationCCL3Human Whole Blood Monocytes210 nM[3]

Table 3: Inhibition of Cell Surface Marker Upregulation. Comparison of the inhibitory potency of this compound and MLN3897 on the upregulation of the adhesion molecule CD11b.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general workflows for the functional assays described in this guide.

CCR1_Signaling_Pathway Ligand Chemokine Ligand (e.g., MIP-1α, CCL3) CCR1 CCR1 Receptor Ligand->CCR1 Binds G_Protein Gαi Protein CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Activates Actin Actin Polymerization PKC->Actin Integrin Integrin Activation (e.g., CD11b) PKC->Integrin Chemotaxis Chemotaxis Actin->Chemotaxis Integrin->Chemotaxis Antagonist This compound or MLN3897 Antagonist->CCR1 Blocks

CCR1 signaling pathway targeted by this compound and MLN3897.

Chemotaxis_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare cell suspension (e.g., monocytes) B Pre-incubate cells with This compound or MLN3897 A->B D Add cell suspension to upper chamber B->D C Add chemokine to lower chamber of Transwell plate C->D E Incubate to allow cell migration D->E F Quantify migrated cells (e.g., staining and counting) E->F G Calculate IC50 F->G

General workflow for a chemotaxis assay.

Calcium_Flux_Assay_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Plate CCR1-expressing cells B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add this compound or MLN3897 B->C D Measure baseline fluorescence C->D E Add chemokine agonist D->E F Measure fluorescence change over time E->F G Determine inhibition of calcium mobilization F->G H Calculate IC50 G->H

General workflow for a calcium flux assay.

Experimental Protocols

Chemotaxis Assay (Transwell Assay)

This protocol describes a common method for assessing the ability of a compound to inhibit chemokine-induced cell migration.

1. Cell Preparation:

  • Culture a human monocytic cell line (e.g., THP-1) or isolate primary human monocytes from peripheral blood.
  • Resuspend the cells in assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

2. Compound and Chemokine Preparation:

  • Prepare a serial dilution of this compound or MLN3897 in the assay buffer.
  • Prepare the CCR1 ligand (e.g., MIP-1α, CCL3) at a concentration that induces a submaximal chemotactic response (typically determined in preliminary experiments) in the assay buffer.

3. Assay Procedure:

  • Add the chemokine solution to the lower wells of a 96-well chemotaxis plate (e.g., with a 5 µm pore size polycarbonate membrane).
  • In a separate plate, pre-incubate the cell suspension with the various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
  • Carefully place the upper chamber of the chemotaxis plate onto the lower wells.
  • Add the pre-incubated cell suspension to the upper chamber.
  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1.5 to 3 hours.

4. Quantification and Data Analysis:

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
  • Fix and stain the migrated cells on the bottom of the membrane (e.g., with Diff-Quik stain).
  • Count the number of migrated cells in several fields of view for each well using a microscope.
  • Plot the number of migrated cells against the antagonist concentration and determine the IC50 value using a non-linear regression analysis.

Calcium Mobilization Assay

This protocol outlines a method to measure the inhibition of chemokine-induced intracellular calcium release.

1. Cell Preparation:

  • Use a cell line stably expressing human CCR1 (e.g., HEK293 or CHO cells).
  • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cells and add the loading buffer.
  • Incubate the plate for 1 hour at 37°C in the dark.

3. Assay Procedure:

  • Prepare serial dilutions of this compound or MLN3897 in the assay buffer.
  • Prepare the CCR1 ligand at a concentration that elicits a near-maximal calcium response (EC80, determined in preliminary experiments).
  • Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation), add the antagonist dilutions to the cell plate and incubate for a specified time (e.g., 15-30 minutes).
  • Measure the baseline fluorescence.
  • Add the chemokine agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

4. Data Analysis:

  • The change in fluorescence (peak fluorescence minus baseline fluorescence) is calculated for each well.
  • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
  • Plot the normalized response against the antagonist concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

References

A Comparative Analysis of CCR1 Antagonists: BMS-457 vs. CP-481,715

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro efficacy of two prominent CCR1 antagonists, BMS-457 and CP-481,715, based on available experimental data.

In the landscape of inflammatory disease research, the C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target. Antagonism of CCR1 is a key strategy for modulating the inflammatory response. This guide provides a comparative overview of two notable small molecule CCR1 antagonists, this compound and CP-481,715, focusing on their reported in vitro efficacy. The data presented here is compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions has not been reported in the available literature.

Quantitative Efficacy Data

The following table summarizes the in vitro potency of this compound and CP-481,715 across various functional assays. It is crucial to note that these values are derived from different publications and, therefore, experimental conditions may vary.

Assay TypeTarget/LigandThis compound IC₅₀ (nM)CP-481,715 IC₅₀ (nM)
Receptor Binding CCR1 / ¹²⁵I-CCL30.8[1]74[2]
Chemotaxis MIP-1α (CCL3)2.1[1]55[2]
Leukotactin-1 (CCL15)4.4[1]Not Reported
RANTES (CCL5)1.0[1]Not Reported
MPIF-1 (CCL23)2.7[1]Not Reported
HCC-1 (CCL14)4.0[1]Not Reported
Calcium Mobilization CCL3/CCL5Not Reported71[2]
GTPγS Incorporation CCL3/CCL5Not Reported210[2]
CD11b Upregulation (Whole Blood) MIP-1α (CCL3)46[1]165[2]
Leukotactin-1 (CCL15)54[1]Not Reported
Actin Polymerization (Whole Blood) CCL3Not Reported57[2]
MMP-9 Release CCL3/CCL5Not Reported54[2]

Note: IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the specified biological activity. Lower values indicate higher potency.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

CCR1_Signaling_Pathway CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Actin Actin Polymerization G_protein->Actin Ligand CCL3 / CCL5 (Chemokine Ligands) Ligand->CCR1 Binding PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Gene_expression Gene Expression (e.g., MMP-9) MAPK->Gene_expression Chemotaxis Chemotaxis Actin->Chemotaxis

Figure 1: Simplified CCR1 Signaling Pathway.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Analysis plate Transwell Plate (Lower Chamber) add_ligand Add Chemokine Ligand (e.g., CCL3) to Lower Chamber plate->add_ligand insert Transwell Insert (Upper Chamber with Cells) add_antagonist Add Antagonist (this compound or CP-481,715) to Upper Chamber with Cells insert->add_antagonist incubate Incubate add_ligand->incubate add_antagonist->incubate quantify Quantify Migrated Cells in Lower Chamber incubate->quantify calculate Calculate IC₅₀ quantify->calculate

Figure 2: General Workflow for a Chemotaxis Assay.

Detailed Experimental Protocols

The following are summaries of the methodologies employed in the key experiments cited in this guide. For complete details, please refer to the original publications.

Receptor Binding Assay ([¹²⁵I]CCL3 Displacement)
  • Objective: To determine the affinity of the antagonist for the CCR1 receptor.

  • General Protocol:

    • Membranes from cells expressing the human CCR1 receptor are prepared.

    • A constant concentration of radiolabeled CCL3 ([¹²⁵I]CCL3) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled antagonist (this compound or CP-481,715) are added to compete with the radiolabeled ligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the antagonist that displaces 50% of the bound [¹²⁵I]CCL3 is determined as the IC₅₀ value.

Chemotaxis Assay
  • Objective: To measure the ability of the antagonist to inhibit chemokine-induced cell migration.

  • General Protocol:

    • A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a porous membrane.

    • A chemoattractant (e.g., MIP-1α/CCL3) is placed in the lower chamber.

    • A suspension of cells that express CCR1 (e.g., monocytes or a cell line like THP-1) is placed in the upper chamber.

    • The antagonist (this compound or CP-481,715) at various concentrations is added to the upper chamber with the cells.

    • The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.

    • The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

    • The IC₅₀ value is calculated as the concentration of the antagonist that inhibits cell migration by 50%.

Calcium Mobilization Assay
  • Objective: To assess the antagonist's ability to block the intracellular calcium influx triggered by chemokine binding.

  • General Protocol:

    • CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The cells are pre-incubated with varying concentrations of the antagonist (CP-481,715).

    • A CCR1 ligand (e.g., CCL3 or CCL5) is added to stimulate the cells.

    • The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • The IC₅₀ value is the concentration of the antagonist that inhibits the chemokine-induced calcium signal by 50%.

CD11b Upregulation Assay (Human Whole Blood)
  • Objective: To evaluate the antagonist's efficacy in a more physiologically relevant environment by measuring the inhibition of an activation marker on immune cells in whole blood.

  • General Protocol:

    • Fresh human whole blood is collected in an anticoagulant (e.g., heparin).

    • The blood is pre-incubated with different concentrations of the antagonist (this compound or CP-481,715).

    • A CCR1 ligand (e.g., MIP-1α) is added to stimulate the leukocytes.

    • The reaction is stopped, and red blood cells are lysed.

    • The remaining leukocytes are stained with a fluorescently labeled antibody against CD11b.

    • The expression of CD11b on the surface of specific leukocyte populations (e.g., monocytes) is quantified by flow cytometry.

    • The IC₅₀ value is determined as the antagonist concentration that reduces the ligand-induced upregulation of CD11b by 50%.

Conclusion

Based on the available, albeit separate, in vitro studies, both this compound and CP-481,715 demonstrate potent antagonism of the CCR1 receptor. This compound appears to exhibit particularly high potency in receptor binding and chemotaxis assays with reported single-digit nanomolar IC₅₀ values. CP-481,715 has been characterized across a broader range of functional assays, showing consistent inhibitory activity in the mid-nanomolar range.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。